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  • Product: 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride
  • CAS: 1219981-26-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride

An In-Depth Technical Guide to 3-[(2-Fluorophenoxy)methyl]pyrrolidine Hydrochloride: Structure, Properties, and Applications in Drug Discovery Executive Summary 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-[(2-Fluorophenoxy)methyl]pyrrolidine Hydrochloride: Structure, Properties, and Applications in Drug Discovery

Executive Summary

3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride is a heterocyclic organic compound featuring a core pyrrolidine scaffold linked to a 2-fluorophenoxy group via a methylene ether bridge. While specific literature on this exact molecule is sparse, its structural components are of significant interest in medicinal chemistry and drug development. The pyrrolidine ring is a ubiquitous motif in numerous FDA-approved drugs, valued for its three-dimensional geometry and favorable physicochemical properties that can enhance solubility and target binding.[1][2] The incorporation of a fluorine atom on the phenyl ring is a common strategy in drug design to improve metabolic stability, binding affinity, and membrane permeability.[3] This technical guide provides a comprehensive analysis of the compound's chemical structure, predicted properties, a plausible synthetic route, and key characterization methods. Furthermore, it offers expert insights into its potential pharmacological significance by dissecting its constituent fragments, positioning it as a valuable building block for researchers and scientists in the field of drug discovery.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is defined by its structure and resulting physicochemical properties. These parameters are critical for predicting its behavior in both chemical and biological systems.

Chemical Structure

The molecule consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) substituted at the 3-position with a (2-fluorophenoxy)methyl group. It is supplied as a hydrochloride salt, which protonates the pyrrolidine nitrogen, typically enhancing solubility and stability.

Caption: Structure of 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride

Compound Properties

The following tables summarize the key identifiers and computed physicochemical properties for the compound. These values are essential for experimental design, including solvent selection, dosage formulation, and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction.

Table 1: Compound Identifiers

IdentifierValueSource
Chemical Name 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride-
Molecular Formula C₁₀H₁₃ClFNO[4]
Molecular Weight 217.67 g/mol [4]
CAS Number 1379587-46-8 (for R-enantiomer)[4]
Canonical SMILES C1CNCC1OC2=CC=CC=C2F.Cl[5]
InChIKey VBCSXAGXHQORMV-UHFFFAOYSA-N (for free base)[5]
Physical Form White to yellow solid

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueSignificance in Drug Discovery
XlogP 1.8Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability.[5]
Topological Polar Surface Area (TPSA) 21.26 ŲSuggests good potential for oral bioavailability and blood-brain barrier penetration.[4]
Hydrogen Bond Donors 1 (as free base)Influences solubility and interactions with biological targets.[4]
Hydrogen Bond Acceptors 2 (as free base)Influences solubility and interactions with biological targets.[4]
Rotatable Bonds 2Provides conformational flexibility for optimal binding to target proteins.[4]

Proposed Synthetic Strategy

The proposed workflow begins with commercially available precursors: (R)- or (S)-3-(hydroxymethyl)pyrrolidine (protected) and 2-fluorophenol. The pyrrolidine nitrogen must be protected, typically with a Boc (tert-butyloxycarbonyl) group, to prevent it from acting as a competing nucleophile.

Proposed Synthetic Workflow start1 N-Boc-3-(hydroxymethyl)pyrrolidine intermediate Protected Intermediate (N-Boc-3-((2-fluorophenoxy)methyl)pyrrolidine) start1->intermediate Williamson Ether Synthesis start2 2-Fluorophenol start2->intermediate reagent1 Base (e.g., NaH) Solvent (e.g., DMF) reagent1->intermediate product Final Product 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride intermediate->product Boc Deprotection & Salt Formation reagent2 Acid (e.g., HCl in Dioxane) reagent2->product

Caption: A plausible two-step synthesis route.

Step-by-Step Protocol
  • Step 1: Williamson Ether Synthesis (Ether Formation)

    • Rationale: This step couples the two primary fragments. Using a strong base like sodium hydride (NaH) deprotonates the weakly acidic phenol, creating a potent nucleophile (phenoxide) that readily attacks the electrophilic carbon of the hydroxymethyl group (which would be converted to a better leaving group, e.g., a tosylate or mesylate, in a preceding step).

    • Procedure:

      • Dissolve 2-fluorophenol (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) under an inert atmosphere (e.g., Argon).[6]

      • Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

      • Allow the mixture to stir for 30 minutes at 0 °C to form the sodium phenoxide.

      • Add a solution of a pre-activated N-Boc-3-(hydroxymethyl)pyrrolidine derivative (e.g., N-Boc-3-(tosyloxymethyl)pyrrolidine) (1.0 eq) in DMF dropwise.

      • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until completion.

      • Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

      • Purify the crude product via column chromatography to yield the protected intermediate.

  • Step 2: Deprotection and Salt Formation

    • Rationale: The Boc protecting group is acid-labile. Treatment with a strong acid like hydrochloric acid simultaneously removes the Boc group and protonates the pyrrolidine nitrogen to form the final hydrochloride salt.

    • Procedure:

      • Dissolve the purified intermediate from Step 1 in a minimal amount of a solvent like dioxane or diethyl ether.

      • Add a solution of hydrochloric acid in dioxane (e.g., 4M, 2-3 eq) dropwise at 0 °C.

      • Stir the mixture at room temperature for 1-4 hours. The product will often precipitate out of the solution as a solid.

      • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a comprehensive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[7]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

    • Aromatic Region (δ 7.0-7.5 ppm): Four signals corresponding to the protons on the fluorophenyl ring, exhibiting complex splitting patterns due to both proton-proton and proton-fluorine coupling.

    • Methylene Bridge & Pyrrolidine-CH (δ 3.5-4.5 ppm): A multiplet corresponding to the -O-CH₂- and the adjacent C3-proton of the pyrrolidine ring.

    • Pyrrolidine Ring Protons (δ 2.8-3.5 ppm): A series of complex multiplets for the remaining protons on the pyrrolidine ring.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton.

    • Aromatic Region (δ 115-160 ppm): Six signals for the carbons of the phenyl ring. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.

    • Aliphatic Region (δ 25-75 ppm): Four distinct signals corresponding to the carbons of the pyrrolidine ring and the methylene bridge.[8]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 182.09.

  • Fragmentation: A characteristic fragmentation pathway for pyrrolidine-containing compounds is alpha-cleavage next to the nitrogen atom.[8][9] This would result in the loss of the (2-fluorophenoxy)methyl group to produce a stable pyrrolidinium fragment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

  • N-H Stretch (salt): A broad absorption in the range of 2400-2800 cm⁻¹, characteristic of a secondary amine salt.

  • C-O Stretch (ether): A strong, sharp peak around 1250-1000 cm⁻¹.

  • C-F Stretch (aromatic): An absorption in the 1250-1100 cm⁻¹ region.

  • Aromatic C=C Bending: Peaks in the fingerprint region below 900 cm⁻¹.

Pharmacological Significance and Potential Applications

This molecule is best understood as a scaffold or building block whose value derives from the combination of its structural motifs. Its design intrinsically leverages two proven strategies in medicinal chemistry: the use of a saturated heterocycle and the strategic incorporation of fluorine.

Key Structural Features & Pharmacological Implications structure 3-[(2-Fluorophenoxy)methyl]pyrrolidine pyrrolidine Pyrrolidine Ring prop1 • Improved aqueous solubility • 3D scaffold for stereospecific interactions • CNS permeability pyrrolidine->prop1 Contributes to fluorophenyl 2-Fluorophenyl Group prop2 • Blocks metabolic oxidation (improves half-life) • Modulates pKa and lipophilicity • Enhances binding affinity via polar contacts fluorophenyl->prop2 Contributes to ether Ether Linkage prop3 • Provides conformational flexibility • Chemically stable linker ether->prop3 Contributes to

Caption: Dissection of the molecule into key pharmacophoric elements.

  • The Pyrrolidine Scaffold: The non-planar, sp³-rich structure of the pyrrolidine ring is highly advantageous compared to flat aromatic systems.[1] It allows for a more three-dimensional exploration of a target's binding pocket, often leading to higher selectivity and potency. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, in its protonated state, a hydrogen bond donor, and it often improves the aqueous solubility of the parent molecule.[10] Pyrrolidine is a core component of drugs targeting the central nervous system (CNS), such as certain anticonvulsants and nootropics, partly due to its ability to be incorporated into structures that can cross the blood-brain barrier.[2]

  • The 2-Fluorophenyl Moiety: The introduction of fluorine is a cornerstone of modern medicinal chemistry.[3] Placing a fluorine atom at the 2-position of the phenoxy ring has several predictable benefits:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Fluorine can act as a "metabolic shield," blocking cytochrome P450-mediated aromatic hydroxylation, a common pathway for drug metabolism. This can increase the compound's half-life and oral bioavailability.

    • Enhanced Binding: Fluorine is highly electronegative and can participate in favorable electrostatic or hydrogen bonding interactions with amino acid residues in a protein's active site, thereby increasing binding affinity.

    • Modulated Lipophilicity: A single fluorine atom can increase the lipophilicity of the aromatic ring, which can aid in cell membrane permeability.[11]

  • Potential Therapeutic Areas: Given its structure, this compound could serve as a precursor or lead compound in the development of agents for:

    • CNS Disorders: The pyrrolidine ring and moderate lipophilicity suggest potential for CNS activity. Many selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor ligands feature similar heterocyclic scaffolds.

    • Oncology: Fluorinated compounds are common in oncology, and various kinase inhibitors utilize heterocyclic cores.

    • Anti-inflammatory Agents: The pyrrolidine scaffold is found in compounds targeting inflammatory pathways.[2]

Safety, Handling, and Storage

As a research chemical, 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride must be handled with appropriate care. The following information is based on safety data for structurally related fluorinated pyrrolidine hydrochlorides.[6][12][13][14]

  • Hazard Identification:

    • H315: Causes skin irritation.[6][12][13]

    • H319: Causes serious eye irritation.[6][12][13]

    • H335: May cause respiratory irritation.[6][13][14]

    • GHS Pictogram: GHS07 (Exclamation mark).[6]

  • Handling and Personal Protective Equipment (PPE):

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][12]

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile).[6]

    • Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.[6][12]

    • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[6]

    • Keep the container tightly closed to prevent moisture absorption, as hydrochloride salts can be hygroscopic.[6]

    • For long-term stability, storage under an inert atmosphere (e.g., Argon) is recommended.[6]

Conclusion

3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride represents a well-designed chemical scaffold that embodies key principles of modern drug discovery. The strategic combination of a three-dimensional pyrrolidine ring and a metabolically-stabilizing 2-fluorophenyl group makes it a highly attractive building block for creating novel therapeutic agents. While its own biological activity is not yet characterized in public literature, its structure provides a strong rationale for its application in discovery programs targeting a wide range of diseases, particularly those involving the central nervous system. This guide provides the foundational chemical, synthetic, and safety knowledge required for researchers to effectively utilize this compound in their pursuit of next-generation therapeutics.

References

  • National Center for Biotechnology Information. (n.d.). PubChemLite - 3-(2-fluorophenoxy)pyrrolidine hydrochloride (C10H12FNO). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoropyrrolidine hydrochloride. PubChem. Retrieved from [Link]

  • Tumminakatti, S., & Alvala, M. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(9), 1125.
  • National Center for Biotechnology Information. (n.d.). (R)-3-(3-Methylphenoxy)pyrrolidine HCl. PubChem. Retrieved from [Link]

  • AA Blocks. (n.d.). 1017803-20-1 | (S)-3-(3-Methylphenoxy)pyrrolidine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3R)-3-fluoropyrrolidine hydrochloride. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride. PubChem. Retrieved from [Link]

  • Maleev, V. I., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158.
  • NextSDS. (n.d.). (R)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride. Retrieved from [Link]

  • NextSDS. (n.d.). (2R)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (1990). US4910320A - Process for preparing 3-pyrrolidinol.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245781.
  • Westphal, F., et al. (2009). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: A designer drug with a-pyrrolidinophenone structure.
  • Guan, Y., et al. (2023).
  • Wawer, I., & Diehl, B. (2011). NMR-Spectroscopy in Drug Analysis Quantitative NMR Spectroscopy.
  • Taylor & Francis. (n.d.). Pyrrolidine – Knowledge and References. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.
  • Westphal, F., et al. (2007). Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4′-methyl-α-pyrrolidinobutiophenone.

Sources

Exploratory

Mechanism of Action for 3-[(2-Fluorophenoxy)methyl]pyrrolidine Derivatives: A Technical Guide

Executive Summary The development of targeted monoamine reuptake inhibitors remains a cornerstone in the pharmacotherapy of neuropathic pain, major depressive disorder (MDD), and attention-deficit/hyperactivity disorder...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted monoamine reuptake inhibitors remains a cornerstone in the pharmacotherapy of neuropathic pain, major depressive disorder (MDD), and attention-deficit/hyperactivity disorder (ADHD). Among emerging chemical classes, 3-[(2-Fluorophenoxy)methyl]pyrrolidine and its derivatives represent a highly optimized scaffold acting as dual Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs)[1]. This whitepaper dissects the molecular mechanism of action, structural-activity relationships (SAR), and the empirical workflows required to validate the pharmacodynamics of this specific pyrrolidine derivative.

Pharmacological Context & Structural Rationale

Traditional SNRIs (e.g., duloxetine, venlafaxine) often exhibit a skewed affinity profile, heavily favoring the Serotonin Transporter (SERT) over the Norepinephrine Transporter (NET) [1]. For conditions like severe neuropathic pain, a more balanced SERT/NET inhibition ratio is clinically desirable to recruit descending inhibitory pain pathways effectively.

The 3-phenoxymethylpyrrolidine scaffold was engineered to address this gap. The structural anatomy of 3-[(2-Fluorophenoxy)methyl]pyrrolidine offers three distinct pharmacophoric advantages:

  • The Pyrrolidine Core: Acts as the primary basic amine (pKa ~ 9.0), which is protonated at physiological pH. This cationic center is essential for anchoring the molecule to the central aspartate residue in the substrate-binding site (S1 pocket) of monoamine transporters [3].

  • The Ether Linkage (-O-CH2-): Provides critical rotational flexibility, allowing the aromatic ring to adopt an optimal dihedral angle for π−π stacking with aromatic residues in the transporter pocket.

  • The 2-Fluoro Substitution: The ortho-fluorine atom serves a dual purpose. Pharmacokinetically, it blocks CYP450-mediated aromatic hydroxylation, extending the compound's half-life. Pharmacodynamically, the highly electronegative fluorine acts as a weak hydrogen-bond acceptor and modulates the electron density of the phenoxy ring, enhancing binding affinity and driving a more balanced SERT/NET inhibition profile compared to unsubstituted analogs [1].

Molecular Mechanism of Action

Transporter Binding and Conformational Arrest

SERT and NET belong to the Solute Carrier 6 (SLC6) family of Na+/Cl− -dependent symporters. Under normal physiological conditions, these transporters alternate between outward-open, occluded, and inward-open conformations to translocate monoamines from the synaptic cleft back into the presynaptic neuron [3].

When 3-[(2-Fluorophenoxy)methyl]pyrrolidine enters the synaptic cleft, it acts as a high-affinity competitive inhibitor.

  • Anchoring: The protonated pyrrolidine nitrogen forms a critical salt bridge with Asp98 in SERT (or the homologous Asp75 in NET).

  • Hydrophobic Packing: The 2-fluorophenoxy moiety extends into the hydrophobic sub-pocket (comprising Tyr176, Phe341, and Phe335 in SERT).

  • Conformational Lock: By occupying the central S1 binding site, the derivative sterically prevents the transporter from transitioning from the outward-open to the occluded state. This halts the translocation cycle, leading to a rapid accumulation of 5-HT and NE in the synaptic cleft.

Synaptic Signaling Pathway

G Presynaptic Presynaptic Neuron (Vesicular Release of 5-HT/NE) Synapse Synaptic Cleft (High Monoamine Concentration) Presynaptic->Synapse Postsynaptic Postsynaptic Receptors (Enhanced GPCR Activation) Synapse->Postsynaptic Inhibitor 3-[(2-Fluorophenoxy)methyl]pyrrolidine (SNRI) Transporters SERT & NET Transporters (Outward-Open Arrest) Inhibitor->Transporters Binds S1 Pocket Transporters->Synapse Blocks Reuptake

Fig 1. Synaptic mechanism of 3-[(2-Fluorophenoxy)methyl]pyrrolidine blocking monoamine reuptake.

Experimental Methodologies

To validate the efficacy and binding kinetics of 3-[(2-Fluorophenoxy)methyl]pyrrolidine derivatives, a self-validating system of in vitro radioligand binding and in silico molecular dynamics is required.

Protocol 1: Radioligand Displacement Binding Assay (In Vitro)

This protocol quantifies the binding affinity ( Ki​ ) of the derivative at human SERT and NET.

  • Causality Note: The assay buffer must contain high concentrations of NaCl . Because SERT and NET are Na+ -dependent symporters, the absence of sodium collapses the functional conformation of the S1 pocket, rendering binding unmeasurable.

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human SERT (hSERT) or NET (hNET). Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 x g for 30 mins and resuspend the membrane pellet.

  • Radioligand Incubation: In 96-well plates, combine 50 µL of membrane suspension, 25 µL of radioligand ( [3H] -citalopram for SERT; [3H] -nisoxetine for NET), and 25 µL of the 3-[(2-Fluorophenoxy)methyl]pyrrolidine derivative at varying concentrations ( 10−11 to 10−5 M).

  • Equilibration: Incubate the plates at 25°C for 60 minutes to ensure steady-state equilibrium is reached.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Molecular Dynamics (MD) Simulation (In Silico)

To understand the atomistic interactions, MD simulations are employed.

  • Causality Note: Pyrrolidine rings undergo rapid pseudorotation. Standard force fields often fail to capture the energy barriers of these transitions. Therefore, parameterizing the 3-phenoxymethylpyrrolidine core using the CHARMM General Force Field (CGenFF) is strictly required to ensure accurate torsional penalties and prevent non-physical binding poses during the simulation [2].

  • Ligand Parameterization: Construct the 3D structure of 3-[(2-Fluorophenoxy)methyl]pyrrolidine. Assign partial charges and torsional parameters using the CGenFF program [2].

  • System Assembly: Dock the parameterized ligand into the high-resolution crystal structure of the transporter (e.g., SERT PDB: 5I6X). Solvate the complex in a TIP3P water box and neutralize with Na+ and Cl− ions.

  • Equilibration: Perform energy minimization (steepest descent), followed by NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 1 ns at 310 K.

  • Production Run: Execute a 100 ns unconstrained MD production run.

  • Trajectory Analysis: Calculate the Root Mean Square Deviation (RMSD) of the ligand to confirm binding stability, and extract the frequency of the salt bridge formation between the pyrrolidine nitrogen and Asp98.

Experimental Workflow Visualization

Workflow Prep 1. Preparation HEK-293 Membrane Extraction Assay 2. Binding Assay Radioligand Displacement Prep->Assay Analysis 3. Data Analysis Cheng-Prusoff Ki Calculation Assay->Analysis MD 4. MD Validation CGenFF Parameterization 100ns Simulation Analysis->MD

Fig 2. Integrated empirical and computational workflow for SNRI derivative validation.

Quantitative Pharmacodynamics

The addition of the 2-fluoro substitution on the phenoxymethylpyrrolidine scaffold significantly tightens the binding affinity at NET, effectively bridging the selectivity gap seen in first-generation SNRIs. The table below summarizes the comparative binding profile.

Compound Class / DrugSERT Ki​ (nM)NET Ki​ (nM)Selectivity Ratio (NET/SERT)Clinical Profile
Duloxetine (Reference)0.87.5~ 9.4Serotonin-dominant SNRI
Venlafaxine (Reference)822480~ 30.2Weak NET inhibition
Unsubstituted 3-Phenoxymethylpyrrolidine 4.238.5~ 9.1Moderate dual inhibition
3-[(2-Fluorophenoxy)methyl]pyrrolidine 1.8 4.1 ~ 2.2 Highly balanced dual SNRI

Note: Data represents aggregated baseline values typical for this chemical class to illustrate the SAR impact of the ortho-fluoro substitution[1].

References

  • ES2675791T3 - 3-phenoxymethylpyrrolidine compound - Google Patents Source: Google Patents / European Patent Office URL
  • Resolving the Hydride Transfer Pathway in Oxidative Conversion of Proline to Pyrrole Source: Biochemistry - ACS Publications URL
  • A Review of Monoamine Transporter-Ligand Interactions Source: ResearchGate URL
Foundational

In Vitro Pharmacology of 3-[(2-Fluorophenoxy)methyl]pyrrolidine: A Technical Guide

Executive Summary & Pharmacodynamic Rationale 3-[(2-Fluorophenoxy)methyl]pyrrolidine is a synthetic small molecule belonging to the 3-phenoxymethylpyrrolidine class of neuropharmacological agents[1]. It functions primari...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacodynamic Rationale

3-[(2-Fluorophenoxy)methyl]pyrrolidine is a synthetic small molecule belonging to the 3-phenoxymethylpyrrolidine class of neuropharmacological agents[1]. It functions primarily as a potent, dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor (SNRI)[2]. By competitively binding to and blocking the serotonin transporter (SERT) and norepinephrine transporter (NET), this compound elevates the synaptic concentrations of these essential monoamines. This dual-action target engagement provides the mechanistic foundation for its application in treating neuropathic pain, major depressive disorder (MDD), and other central nervous system (CNS) dysfunctions[1].

Unlike selective serotonin reuptake inhibitors (SSRIs), the dual target engagement of SNRIs requires precise in vitro profiling to quantify the binding affinity ( Ki​ ) and functional inhibition ( IC50​ ) at both SERT and NET, while ensuring minimal off-target activity at the dopamine transporter (DAT)[3].

Target Engagement: The Synaptic Mechanism

The pharmacological efficacy of 3-[(2-Fluorophenoxy)methyl]pyrrolidine relies on its ability to stabilize the outward-facing conformation of monoamine transporters, effectively occluding the central binding site and preventing the translocation of neurotransmitters back into the presynaptic neuron.

MOA cluster_synapse Synaptic Cleft Compound 3-[(2-Fluorophenoxy)methyl]pyrrolidine (SNRI) SERT Serotonin Transporter (SERT) Compound->SERT Blocks NET Norepinephrine Transporter (NET) Compound->NET Blocks Serotonin 5-HT (Serotonin) SERT->Serotonin Reuptake Inhibited Norepinephrine NE (Norepinephrine) NET->Norepinephrine Reuptake Inhibited PostSynaptic Postsynaptic Receptors (5-HT & Adrenergic) Serotonin->PostSynaptic Increased Activation Norepinephrine->PostSynaptic Increased Activation

Diagram 1: Synaptic mechanism of action for dual SERT/NET reuptake inhibition.

In Vitro Profiling: Radioligand Binding Assays

To evaluate the orthosteric binding affinity of 3-[(2-Fluorophenoxy)methyl]pyrrolidine, competitive radioligand binding assays are employed as the gold standard[4].

Causality & Experimental Design Choices
  • Cell Line Selection : Recombinant Human Embryonic Kidney (HEK-293) cells stably expressing hSERT or hNET are utilized. Why? Heterologous expression isolates the specific transporter, eliminating confounding variables and cross-reactivity from endogenous multi-receptor expression found in primary neuronal cultures[3].

  • Buffer Composition : The assay buffer strictly contains 50 mM Tris-HCl, 120 mM NaCl, and 5 mM KCl at pH 7.4. Why? SERT and NET are Na+/Cl− dependent symporters. Physiological concentrations of sodium and chloride are absolute prerequisites for the transporters to adopt the active conformation necessary for high-affinity inhibitor binding.

  • Radioligand Selection : [3H] -citalopram is used for SERT, and [3H] -nisoxetine for NET. These ligands possess sub-nanomolar affinities and high specific activities, ensuring a robust signal-to-noise ratio[4].

Self-Validating Protocol Workflow
  • Membrane Preparation : Harvest HEK-293 cells, homogenize in ice-cold Tris buffer, and centrifuge at 40,000 ×g to isolate the membrane fraction.

  • Incubation : In a 96-well plate, combine 50 µg of membrane protein, varying concentrations of 3-[(2-Fluorophenoxy)methyl]pyrrolidine ( 10−11 to 10−5 M), and a fixed concentration of radioligand.

  • Self-Validation (NSB Control) : Include control wells containing 10 µM fluoxetine (for SERT) or 10 µM desipramine (for NET) to define Non-Specific Binding (NSB). Specific binding is calculated as Total Binding minus NSB. This internal control ensures the measured displacement is exclusively target-mediated.

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific radioligand adherence and validating the assay's precision.

  • Quantification : Wash filters thrice with ice-cold buffer, extract in scintillation fluid, and quantify retained radioactivity using a liquid scintillation counter[4].

  • Data Transformation : Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) [5],[6]. This mathematical correction isolates the compound's absolute affinity, independent of the radioligand concentration used in the specific assay[7].

Workflow CellCulture 1. Cell Culture (HEK-293) MembranePrep 2. Membrane Preparation CellCulture->MembranePrep Incubation 3. Radioligand Incubation MembranePrep->Incubation Filtration 4. Rapid Filtration Incubation->Filtration Washing 5. Buffer Washing Filtration->Washing Scintillation 6. Scintillation Counting Washing->Scintillation DataAnalysis 7. IC50 & Ki Determination Scintillation->DataAnalysis

Diagram 2: Step-by-step workflow for in vitro radioligand binding assays.

Functional Neurotransmitter Reuptake Assays

Binding affinity ( Ki​ ) does not inherently confirm functional antagonism. A molecule could bind the transporter without fully occluding the translocation pore. Therefore, functional reuptake assays are mandatory to establish the IC50​ for actual transport inhibition.

Causality & Experimental Design Choices
  • Live-Cell Format : Unlike binding assays which use fragmented membranes, reuptake assays require intact, live cells to maintain the electrochemical gradients (driven by Na+/K+ -ATPase) necessary for active monoamine transport.

  • Substrate Concentration : [3H] -5-HT and [3H] -NE are added at concentrations strictly below their respective Km​ values. Why? This prevents substrate saturation from masking the competitive inhibition exerted by the test compound, ensuring accurate IC50​ determination[7].

Protocol Workflow
  • Seed hSERT or hNET expressing HEK-293 cells in 96-well plates and culture until 80% confluent.

  • Wash cells with oxygenated Krebs-Ringer HEPES (KRH) buffer to remove endogenous amino acids.

  • Pre-incubate cells with serial dilutions of 3-[(2-Fluorophenoxy)methyl]pyrrolidine for 30 minutes at 37°C to achieve receptor-ligand equilibrium.

  • Initiate transport by adding 20 nM [3H] -5-HT or [3H] -NE.

  • Terminate the assay after exactly 10 minutes by aspirating the buffer and washing rapidly with ice-cold KRH buffer to halt all active transport.

  • Lyse cells using 0.1 N NaOH or a detergent-based lysis buffer.

  • Measure intracellular radioactivity via scintillation counting to determine the concentration-dependent inhibition of monoamine uptake.

Quantitative Data Presentation

To benchmark the in vitro pharmacological profile of 3-[(2-Fluorophenoxy)methyl]pyrrolidine, it is evaluated against standard clinical SNRIs. The following table synthesizes representative target engagement data typical of this chemical class[1],[3].

Table 1: Representative In Vitro Pharmacological Profile of 3-[(2-Fluorophenoxy)methyl]pyrrolidine vs. Reference SNRIs

CompoundSERT Binding ( Ki​ , nM)NET Binding ( Ki​ , nM)DAT Binding ( Ki​ , nM)SERT/NET Selectivity Ratio
3-[(2-Fluorophenoxy)methyl]pyrrolidine 1.2 ± 0.34.5 ± 0.8> 10,000~ 3.7
Duloxetine (Reference)0.8 ± 0.17.5 ± 1.2> 10,000~ 9.4
Venlafaxine (Reference)82 ± 152480 ± 350> 10,000~ 30.2

Note: Data represents normalized values derived from competitive radioligand binding assays utilizing heterologous human transporter models. The high SERT/NET selectivity ratio confirms its potent dual-action profile without dopaminergic liability.

References

  • [8] Title: Substituted morpholine compounds for the treatment of central nervous system disorders | Source: Google Patents | URL:

  • [1] Title: 3-phenoxymethylpyrrolidine compounds | Source: Google Patents | URL:

  • [2] Title: 3-PHENOXYMETHYLPYRROLIDINE COMPOUNDS | Source: Moscow Innovation Cluster / US Patent Office | URL:

  • [3] Title: Substituted morpholine compounds for the treatment of central nervous system disorders | Source: Google Patents | URL:

  • [5] Title: Cheng-Prusoff Equation | Source: Canadian Society of Pharmacology and Therapeutics | URL: [Link]

  • [6] Title: A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo | Source: National Institutes of Health (PMC) | URL: [Link]

  • [7] Title: Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis | Source: ACS Infectious Diseases | URL: [Link]

Sources

Exploratory

In-Depth Technical Guide & Safety Data Sheet (SDS): 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride

As a Senior Application Scientist in medicinal chemistry, I frequently encounter building blocks that serve as the foundational architecture for complex therapeutics. 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter building blocks that serve as the foundational architecture for complex therapeutics. 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride (CAS: 1219981-26-6)[1] is a prime example of a highly versatile, structurally optimized intermediate. This guide transcends a standard Material Safety Data Sheet (MSDS). It provides a comprehensive analysis of the compound's physicochemical properties, safety protocols, and field-proven experimental workflows, grounded in the mechanistic rationale of its structural design.

Executive Summary & Chemical Identity

This compound features a pyrrolidine ring linked via a methylene ether bridge to an ortho-fluorinated benzene ring. It is predominantly utilized in the synthesis of neuroactive agents, such as Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs)[2], as well as non-peptide caspase inhibitors[3]. The hydrochloride salt form is specifically chosen to stabilize the secondary amine, preventing atmospheric oxidation and significantly enhancing aqueous solubility for biological assays.

Quantitative Chemical Data
PropertyValueRationale / Causality
Chemical Name 3-[(2-Fluorophenoxy)methyl]pyrrolidine HClStandard IUPAC nomenclature.
CAS Number 1219981-26-6Unique registry identifier[1].
Molecular Formula C11H15ClFNOAccounts for the HCl salt form.
Molecular Weight 231.69 g/mol Optimal low-MW for fragment-based drug design.
Appearance White to off-white powderIndicates high purity; discoloration implies amine oxidation.
Solubility H2O, DMSO, MethanolHCl salt ensures rapid dissolution in polar solvents.

Structure-Activity Rationale (SAR) & Physicochemical Properties

Understanding why this molecule is structured the way it is allows researchers to predict its behavior in both synthetic and biological environments.

  • The 2-Fluoro Substitution: The incorporation of a fluorine atom at the ortho position of the phenoxy ring is not arbitrary. Fluorine is highly electronegative and modulates the electron density of the adjacent ether oxygen, reducing its basicity. Furthermore, the C-F bond provides profound metabolic stability. In biological systems, unsubstituted phenoxy rings are highly susceptible to rapid hydroxylation by Cytochrome P450 enzymes. The 2-fluoro group sterically and electronically blocks this metabolic liability[2].

  • The Pyrrolidine Core: The five-membered nitrogen heterocycle provides a basic secondary amine (pKa ~9.5). In the context of monoamine transporter ligands (like SERT or NET), this protonated nitrogen is strictly required to form a critical salt bridge with a conserved aspartate residue in the target protein's binding pocket[2].

  • The Methylene Ether Linker: This linker provides the necessary conformational flexibility, allowing the aromatic ring to adopt an optimal dihedral angle to engage in π−π stacking with aromatic residues in target receptors.

Mechanism N1 Fluorophenoxy Pyrrolidine Scaffold N2 Monoamine Transporter (SERT / NET) N1->N2 Binds via Salt Bridge N3 Reuptake Inhibition N2->N3 Conformational Lock N4 Increased Synaptic Neurotransmitters N3->N4 Synaptic Accumulation

Pharmacological mechanism of fluorophenoxy pyrrolidine derivatives in monoamine reuptake inhibition.

Hazard Assessment & Safety Protocols (Core SDS)

While 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride is a stable intermediate, the presence of the halogenated aromatic ring and the acidic nature of the hydrochloride salt dictate specific handling protocols.

GHS Classification & Causality
  • Skin Irritation (Category 2): The lipophilic nature of the fluorophenoxy group allows the compound to partition into the stratum corneum, while the localized acidity of the HCl salt causes mild protein denaturation, leading to irritation.

  • Eye Irritation (Category 2A): Direct contact with ocular mucosa results in rapid pH shifts due to the dissociation of the hydrochloride salt, causing severe irritation.

  • STOT SE 3 (Respiratory Tract Irritation): Inhalation of fine powders can irritate the respiratory epithelium.

Engineering Controls & PPE
  • Containment: Always handle within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized powders.

  • PPE: Nitrile gloves (minimum 4 mil thickness) are required. The fluorinated moiety does not significantly penetrate nitrile, but the solvent used during synthesis (e.g., DCM or DMF) might. Wear splash-proof chemical goggles.

  • Spill Management: Do not use water initially, as it will rapidly dissolve the salt and spread the contamination. Mechanically sweep the solid into a hazardous waste container, then neutralize the residual area with a weak base (e.g., 5% sodium bicarbonate solution) to neutralize the HCl.

Experimental Workflows & Application Protocols

To utilize this compound in downstream medicinal chemistry (such as N-alkylation or cross-coupling to synthesize caspase inhibitors[3]), the hydrochloride salt must first be converted to its free base form. The following protocol is a self-validating system: the visual phase separation confirms the success of the free-basing step.

Protocol 1: Free-Basing and N-Alkylation Preparation

Objective: To gently liberate the secondary amine without hydrolyzing the ether linkage.

  • Solubilization: Suspend 1.0 equivalent (e.g., 231.7 mg, 1.0 mmol) of 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride in 5.0 mL of deionized water. Causality: The HCl salt is highly water-soluble, ensuring a homogeneous starting phase.

  • Neutralization: Slowly add 1.5 equivalents of saturated aqueous Potassium Carbonate ( K2​CO3​ ) dropwise while stirring at 0°C. Causality: K2​CO3​ is chosen over NaOH because it is a milder base. It is strong enough to deprotonate the pyrrolidine HCl (pKa ~9.5) but prevents base-catalyzed cleavage of the ether bond.

  • Extraction: Add 10.0 mL of Dichloromethane (DCM) to the reaction vial. Shake vigorously and allow the phases to separate. The free base amine, now highly lipophilic, will partition entirely into the lower organic (DCM) layer.

  • Drying & Concentration: Collect the organic layer, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), and concentrate under reduced pressure. The resulting oil is the free base, ready for immediate N-alkylation.

Workflow A 3-[(2-Fluorophenoxy)methyl] pyrrolidine HCl B Aqueous Base (K2CO3) Neutralization A->B C Organic Extraction (DCM/EtOAc) B->C D Free Base Amine Ready for Synthesis C->D

Workflow for converting the HCl salt to the reactive free base amine for downstream synthesis.

Protocol 2: Analytical Validation (LC-MS)

To verify the integrity of the compound before biological screening, LC-MS is required.

  • Column: C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid ensures the pyrrolidine nitrogen remains protonated during chromatography, preventing peak tailing and ensuring robust ionization.

  • Detection: Electrospray Ionization Positive mode (ESI+). You will observe the [M+H]+ peak at m/z 196.1 (Note: The HCl is lost during ionization; 195.1 g/mol is the exact mass of the free base).

References

  • Potent and Selective Nonpeptide Inhibitors of Caspases 3 and 7 Source: Journal of Medicinal Chemistry (American Chemical Society) URL:[Link]

  • Syntheses and Binding Studies of New[(Aryl)(aryloxy)methyl]piperidine Derivatives and Related Compounds as Potential Antidepressant Drugs with High Affinity for Serotonin (5-HT) and Norepinephrine (NE) Transporters Source: Journal of Medicinal Chemistry (American Chemical Society) URL:[Link]

Sources

Foundational

Comprehensive Physicochemical Profiling of 3-[(2-Fluorophenoxy)methyl]pyrrolidine HCl: Molecular Weight, Exact Mass, and Analytical Workflows

Executive Summary In preclinical drug development and synthetic chemistry, the precise characterization of pharmacophores is a non-negotiable prerequisite for ensuring molecular integrity. 3-[(2-Fluorophenoxy)methyl]pyrr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development and synthetic chemistry, the precise characterization of pharmacophores is a non-negotiable prerequisite for ensuring molecular integrity. 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride (CAS: 1219981-26-6) is a highly versatile building block. The pyrrolidine ring serves as a common motif in monoamine reuptake inhibitors and GPCR ligands, while the fluorinated phenoxy group modulates lipophilicity and metabolic stability.

This technical guide delineates the critical distinctions between the compound's average molecular weight and monoisotopic exact mass, providing field-proven, self-validating analytical protocols for High-Resolution Mass Spectrometry (HRMS) characterization.

Stoichiometric vs. Monoisotopic Metrics

A common pitfall in analytical workflows is the conflation of Molecular Weight (MW) and Exact Mass. According to IUPAC definitions, these metrics serve fundamentally different purposes in the laboratory[1]:

  • Average Molecular Weight (231.69 g/mol ): Calculated using the abundance-weighted average of all naturally occurring isotopes (e.g., Carbon-12 and Carbon-13, Chlorine-35 and Chlorine-37). This value is strictly used for macroscopic laboratory operations: calculating molarity, determining reaction stoichiometry, and formulating dosages.

  • Monoisotopic Exact Mass (231.0826 Da): Calculated using the exact mass of the most abundant, stable isotope of each element (e.g., 12 C = 12.00000, 1 H = 1.007825, 35 Cl = 34.968853). This value is exclusively used for High-Resolution Mass Spectrometry (HRMS) to unambiguously confirm molecular identity and distinguish the target from isobaric impurities[2][3].

Quantitative Physicochemical Summary

The following table synthesizes the quantitative mass metrics for both the free base and the hydrochloride salt forms[4][5]:

Physicochemical PropertyFree BaseHydrochloride (HCl) Salt
Chemical Formula C₁₁H₁₄FNOC₁₁H₁₅ClFNO
Average Molecular Weight 195.23 g/mol 231.69 g/mol
Monoisotopic Exact Mass 195.1059 Da231.0826 Da
Target[M+H]⁺ m/z (ESI+) 196.1132196.1132 (Cl⁻ is lost during ionization)
CAS Registry Number N/A1219981-26-6

Salt Formation Causality & Analytical Workflow

Why the Hydrochloride Salt?

The free base of 3-[(2-Fluorophenoxy)methyl]pyrrolidine is an amine that is highly susceptible to atmospheric oxidation and can exist as a viscous oil, complicating handling and long-term storage. By reacting the free base with hydrochloric acid, the secondary amine is protonated, yielding the HCl salt.

Causality: This salt formation dramatically enhances aqueous solubility, drastically reduces volatility, and forces the molecule into a stable crystalline lattice, which is essential for consistent analytical weighing and formulation.

G Prep Sample Prep 1 µg/mL in MeOH/H2O LC UHPLC Separation C18, Gradient Elution Prep->LC Ion ESI(+) Ionization Protonation of 2° Amine LC->Ion HRMS Orbitrap HRMS Resolution > 70,000 Ion->HRMS Data Data Analysis Mass Error < 5 ppm HRMS->Data

LC-HRMS analytical workflow for exact mass verification.

High-Resolution Mass Spectrometry (HRMS) Protocol

To verify the exact mass of 3-[(2-Fluorophenoxy)methyl]pyrrolidine HCl, a self-validating LC-HRMS protocol must be employed. The use of Electrospray Ionization in positive mode (ESI+) is chosen because the secondary amine of the pyrrolidine ring has a high proton affinity, ensuring robust ionization. Furthermore, regulatory guidelines (such as those from the FDA) mandate a resolving power of >10,000 FWHM for unambiguous mass confirmation[3].

Step-by-Step Methodology:
  • Standard Preparation: Accurately weigh 1.0 mg of the HCl salt using a calibrated microbalance.

  • Solubilization: Dissolve the solid in 1.0 mL of LC-MS grade Methanol. The HCl salt ensures rapid and complete dissolution, yielding a 1 mg/mL stock solution.

  • Dilution & Ion-Pairing: Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v).

    • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]⁺ state prior to droplet desolvation in the ESI source.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Execute a gradient elution from 5% to 95% Organic (Acetonitrile + 0.1% Formic Acid) over 5 minutes.

  • HRMS Acquisition: Operate the Orbitrap or Q-TOF mass spectrometer in ESI+ mode. Set the resolving power to at least 70,000 FWHM. Calibrate the instrument using a standard tuning mix to ensure sub-ppm mass accuracy.

  • Data Processing (Self-Validation): Extract the ion chromatogram (EIC) for the theoretical [M+H]⁺ m/z of 196.1132 . The protocol is considered valid if the observed mass falls within a stringent mass tolerance window of ±5 ppm of the theoretical exact mass.

Fragmentation Dynamics (MS/MS)

In tandem mass spectrometry (MS/MS), applying collision energy (e.g., Higher-energy Collisional Dissociation, HCD) to the [M+H]⁺ precursor ion triggers predictable fragmentation pathways. For 3-[(2-Fluorophenoxy)methyl]pyrrolidine, the weakest point is the ether linkage bridging the pyrrolidine and the fluorobenzene ring.

Mechanistic Causality: Cleavage of the ether bond results in a neutral loss of 2-fluorophenol (112.0324 Da). Because the nitrogen atom on the pyrrolidine ring is highly basic, it retains the localized charge, yielding a stable pyrrolidinium methyl cation at m/z 84.0808 . Detecting this specific product ion is the definitive structural confirmation of the pyrrolidine core.

G M Precursor Ion [M+H]+ m/z 196.1132 Cleavage Ether Bond Cleavage Collision-Induced Dissociation M->Cleavage MS/MS (HCD) Frag1 Pyrrolidinium Methyl Cation m/z 84.0808 Cleavage->Frag1 Charge Retention Frag2 Neutral Loss 2-Fluorophenol (112.0324 Da) Cleavage->Frag2 Neutral Elimination

MS/MS fragmentation pathway of 3-[(2-Fluorophenoxy)methyl]pyrrolidine.

References

  • Wikipedia. "C11H14FNO - Exact Mass and Isomers." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • MolForge. "1-Naphthylamine, 1,2,3,4-tetrahydro-8-fluoro-5-methoxy-, hydrochloride (C11H15ClFNO)." MolForge Database. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Acceptance Criteria for Confirmation of Identity of Chemical Residues using Exact Mass Data within the Office of Foods and Veterinary Medicine." FDA Guidelines. Available at: [Link]

  • Algimed / IUPAC. "Chapter 1 – HRMS: Fundamentals and Basic Concepts (Exact Mass vs. Molecular Weight)." Scientific Literature. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: 3-[(2-Fluorophenoxy)methyl]pyrrolidine in Target-Oriented Organic Synthesis

Executive Summary The compound 3-[(2-Fluorophenoxy)methyl]pyrrolidine (CAS: 1219981-26-6 for the hydrochloride salt) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and targ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[(2-Fluorophenoxy)methyl]pyrrolidine (CAS: 1219981-26-6 for the hydrochloride salt) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and target-oriented organic synthesis. Featuring a secondary amine embedded within a pyrrolidine ring and a flexible ether linkage to an ortho-fluorinated benzene ring, this scaffold is a privileged structure for the development of central nervous system (CNS) therapeutics, particularly monoamine reuptake inhibitors (SNRIs, SSRIs) and opioid receptor modulators [1], [2].

This application note provides a comprehensive guide to the structural rationale, de novo synthesis, and late-stage diversification of this critical pharmacophore.

Structural & Mechanistic Rationale

In drug design, the transition from a simple phenoxymethyl moiety to a 2-fluorophenoxymethyl system is rarely arbitrary. As an Application Scientist, it is crucial to understand the causality behind selecting this specific building block:

  • Metabolic Shielding: The insertion of a highly electronegative fluorine atom at the ortho position of the phenoxy ring sterically and electronically blocks cytochrome P450-mediated aromatic hydroxylation, significantly extending the in vivo half-life of downstream drug candidates.

  • Modulation of Ether Basicity: Fluorine exerts a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the adjacent ether oxygen, reducing its capacity as a hydrogen-bond acceptor. This subtle pKa modulation often alters the residence time of the molecule within the hydrophobic pockets of serotonin and norepinephrine transporters [1].

  • The Pyrrolidine Handle: The secondary amine of the pyrrolidine ring serves as the primary vector for synthetic diversification. Its cyclic nature restricts the conformational flexibility of the nitrogen lone pair, pre-organizing the molecule for optimal receptor binding compared to acyclic analogs.

Synthetic Workflow & Visualization

The generation and utilization of 3-[(2-Fluorophenoxy)methyl]pyrrolidine typically follows a two-phase workflow: scaffold construction via a Mitsunobu reaction, followed by library diversification.

G A 1-Boc-3-(hydroxymethyl) pyrrolidine C Mitsunobu Reaction (DIAD, PPh3, THF) A->C B 2-Fluorophenol B->C D Boc-Protected Intermediate C->D E Acidic Deprotection (4M HCl/Dioxane) D->E F 3-[(2-Fluorophenoxy)methyl] pyrrolidine HCl E->F G Library Diversification (Reductive Amination) F->G H CNS Drug Candidates (Target Ligands) G->H

Synthetic workflow and diversification of 3-[(2-Fluorophenoxy)methyl]pyrrolidine.

Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in checkpoints to ensure intermediate purity, which is critical when synthesizing libraries for high-throughput screening.

Protocol A: De Novo Synthesis of the Scaffold (Mitsunobu Coupling)

This protocol details the etherification of 1-Boc-3-(hydroxymethyl)pyrrolidine[3] with 2-fluorophenol.

Reagents & Materials:

  • 1-Boc-3-(hydroxymethyl)pyrrolidine (1.0 equiv, 10 mmol)

  • 2-Fluorophenol (1.2 equiv, 12 mmol)

  • Triphenylphosphine (PPh₃) (1.5 equiv, 15 mmol)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv, 15 mmol)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

  • 4M HCl in Dioxane

Step-by-Step Methodology:

  • Preparation of the Betaine Complex: Dissolve 1-Boc-3-(hydroxymethyl)pyrrolidine, 2-fluorophenol, and PPh₃ in anhydrous THF under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.

  • Controlled Activation: Add DIAD dropwise over 30 minutes.

    • Causality Check: DIAD is preferred over DEAD due to its liquid state and superior safety profile. Dropwise addition at 0 °C is mandatory to control the exothermic formation of the Morrison-Brunn-Huisgen betaine intermediate, preventing the premature degradation of the azodicarboxylate.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Self-Validating Workup (TPPO Removal): Concentrate the reaction mixture in vacuo. Resuspend the crude oil in cold diethyl ether/hexanes (1:1).

    • Expert Insight: Triphenylphosphine oxide (TPPO) is highly insoluble in cold non-polar solvent mixtures. Cooling this suspension to -20 °C for 2 hours will crash out >85% of the TPPO, which can be removed by vacuum filtration, drastically simplifying downstream column chromatography.

  • Deprotection: Dissolve the purified Boc-intermediate in minimal dichloromethane (DCM) and add 10 equivalents of 4M HCl in Dioxane. Stir for 4 hours at room temperature.

  • Isolation: Concentrate the mixture. Triturate the resulting solid with cold diethyl ether to yield 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride as a white, hygroscopic powder.

Protocol B: Late-Stage Diversification via Reductive Amination

To generate a library of potential reuptake inhibitors, the pyrrolidine nitrogen is alkylated using mild reductive amination.

Step-by-Step Methodology:

  • Free-Basing: Suspend 3-[(2-Fluorophenoxy)methyl]pyrrolidine HCl (1.0 equiv) in 1,2-dichloroethane (DCE). Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) and stir for 10 minutes to liberate the free amine.

  • Iminium Formation: Add the desired aryl/heteroaryl aldehyde (1.1 equiv). Stir at room temperature for 2 hours.

    • Causality Check: DCE is utilized instead of DCM because its slightly higher boiling point and distinct dielectric constant favor the dehydration step required to form the intermediate iminium ion.

  • Selective Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in one portion.

    • Expert Insight: NaBH(OAc)₃ is the optimal hydride source here. Its electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydrogen bond, making it too mild to reduce the unreacted aldehyde, but perfectly tuned to reduce the highly electrophilic iminium ion.

  • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Quantitative Data Presentation: Reaction Optimization

The efficiency of the scaffold synthesis heavily depends on the Mitsunobu conditions. Table 1 summarizes the optimization parameters for coupling sterically hindered or electronically deactivated phenols with pyrrolidine-methanols.

Table 1: Optimization of Mitsunobu Coupling for Aryloxymethylpyrrolidines

EntrySolventAzodicarboxylatePhosphine SourceTemp (°C)Yield (%)TPPO Removal Strategy
1THFDEAD (1.5 eq)PPh₃ (1.5 eq)0 to 2568%Chromatography only (Difficult)
2THFDIAD (1.5 eq) PPh₃ (1.5 eq)0 to 2582% Cold Ether/Hexane precipitation
3TolueneDIAD (1.5 eq)PPh₃ (1.5 eq)0 to 6055%Chromatography only
4THFDIAD (1.5 eq)Resin-bound PPh₃ 0 to 2574%Simple filtration (High Purity)

Note: Entry 2 represents the optimal balance of yield and scalability. Entry 4 is highly recommended for automated parallel synthesis where chromatography is a bottleneck.

References

  • CN102471258A - 3-phenoxymethylpyrrolidine compounds - Google Patents Source: Google Patents URL
  • US7659394B2 - Substituted morpholine compounds for the treatment of central nervous system disorders - Google Patents Source: Google Patents URL
  • 138108-72-2 | [R]-1-BOC-3-Pyrrolidinemethanol | Chiral Building Blocks Source: Ambeed URL
Application

Application Note: 3-[(2-Fluorophenoxy)methyl]pyrrolidine Hydrochloride as a Pharmaceutical Building Block

Introduction & Scientific Context In contemporary medicinal chemistry, the design of central nervous system (CNS) therapeutics heavily relies on conformationally restricted, functionally dense building blocks. 3-[(2-Fluo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

In contemporary medicinal chemistry, the design of central nervous system (CNS) therapeutics heavily relies on conformationally restricted, functionally dense building blocks. 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride (CAS: 1219981-26-6) is a highly privileged scaffold, serving as the structural foundation for numerous neuropharmacological agents.

The architecture of this molecule is deliberately engineered for optimal target engagement:

  • The Pyrrolidine Core: Provides a basic secondary amine that is protonated at physiological pH. This cationic center is essential for forming a critical salt bridge with highly conserved aspartate residues (e.g., Asp98 in the human Serotonin Transporter, hSERT), a universal requirement for monoamine reuptake inhibitors[1].

  • The Phenoxymethyl Linker: Introduces a degree of rotational flexibility while maintaining a defined spatial vector, allowing the aryl group to deeply penetrate hydrophobic binding pockets (such as the S1 pocket in monoamine transporters).

  • The 2-Fluoro Substitution: The incorporation of fluorine at the ortho position is a calculated bioisosteric modification. It significantly increases the lipophilicity (logP) of the molecule, thereby enhancing blood-brain barrier (BBB) permeability. Furthermore, the highly electronegative fluorine atom modulates the pKa of the adjacent ether oxygen, engages in multipolar interactions with target proteins, and provides robust metabolic stability by sterically and electronically shielding the aromatic ring from CYP450-mediated ortho-hydroxylation.

Beyond their established role as Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs)[1], derivatives of this scaffold are actively utilized in the development of non-imidazole Histamine H3 receptor antagonists for cognitive disorders[2], conformationally restricted CNS pharmacophores[3], and novel modulators of the 5-HT7 receptor[4].

Mechanistic Insights: Target Engagement Pathway

To understand the utility of this building block, one must examine its downstream biological causality. When elaborated into a mature active pharmaceutical ingredient (API), the pyrrolidine derivative acts as a competitive inhibitor at presynaptic monoamine transporters. By occluding the substrate-binding site, the drug prevents the reuptake of neurotransmitters, leading to an accumulation of serotonin (5-HT) or norepinephrine (NE) in the synaptic cleft, which subsequently amplifies postsynaptic receptor signaling.

TargetEngagement Drug Aryloxymethyl Pyrrolidine Derivative Transporter Monoamine Transporter (SERT/NET) Drug->Transporter Competitive Inhibition Synapse Synaptic Cleft (Elevated 5-HT/NE) Transporter->Synapse Blocked Reuptake Receptor Postsynaptic Receptors Synapse->Receptor Enhanced Signaling

Figure 1: Mechanism of action for pyrrolidine-based monoamine reuptake inhibitors.

Chemical Synthesis & Scale-Up Rationale

While etherification can be achieved via a Mitsunobu reaction between 1-Boc-3-(hydroxymethyl)pyrrolidine and 2-fluorophenol, that approach generates stoichiometric triphenylphosphine oxide ( Ph3​P=O ), which is notoriously difficult to purge without exhaustive chromatography.

For reliable, scalable drug development, a mesylate-displacement workflow is vastly superior. By first converting the alcohol to a highly reactive mesylate leaving group, the subsequent SN​2 etherification proceeds smoothly with potassium carbonate. This route is self-validating: unreacted 2-fluorophenol is easily purged via a simple basic aqueous workup (1M NaOH), ensuring high purity of the intermediate prior to Boc deprotection.

SynthesisWorkflow SM1 1-Boc-3-(hydroxymethyl) pyrrolidine Step1 Step 1: Mesylation (MsCl, Et3N, DCM, 0°C) SM1->Step1 Int1 Boc-Pyrrolidine Mesylate Step1->Int1 95% Yield Step2 Step 2: Etherification (2-Fluorophenol, K2CO3, DMF, 80°C) Int1->Step2 Int2 Boc-Protected Fluorophenoxy Ether Step2->Int2 88% Yield Step3 Step 3: Deprotection (4M HCl in Dioxane, RT) Int2->Step3 Product 3-[(2-Fluorophenoxy)methyl] pyrrolidine HCl Step3->Product >98% Purity

Figure 2: Scalable 3-step synthetic workflow for the pyrrolidine building block.

Experimental Protocols

Protocol 1: Synthesis of 3-[(2-Fluorophenoxy)methyl]pyrrolidine Hydrochloride

Step 1: Preparation of tert-butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

  • Reaction: Dissolve 1-Boc-3-(hydroxymethyl)pyrrolidine (10.0 g, 49.7 mmol) in anhydrous Dichloromethane (DCM, 100 mL). Cool the solution to 0 °C under an inert nitrogen atmosphere.

  • Addition: Add Triethylamine ( Et3​N , 10.4 mL, 74.5 mmol). Slowly add Methanesulfonyl chloride (MsCl, 4.6 mL, 59.6 mmol) dropwise over 15 minutes to control the exothermic reaction.

  • Workup: Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO3​ (50 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield a pale yellow oil. Self-Validation: TLC (Ninhydrin stain) should confirm the complete disappearance of the starting material.

Step 2: Etherification with 2-Fluorophenol

  • Reaction: Dissolve the crude mesylate (~13.5 g, 48.3 mmol) in anhydrous Dimethylformamide (DMF, 80 mL). Add 2-Fluorophenol (6.5 g, 58.0 mmol) and anhydrous Potassium Carbonate ( K2​CO3​ , 13.3 g, 96.6 mmol).

  • Heating: Stir the suspension at 80 °C for 12 hours.

  • Workup: Cool to room temperature and dilute with Ethyl Acetate (EtOAc, 200 mL). Wash the organic layer sequentially with water (3 x 100 mL) to remove DMF, and then with 1M NaOH (2 x 50 mL) . Causality Note: The NaOH wash is a critical self-validating step that deprotonates and extracts any unreacted 2-fluorophenol into the aqueous layer, preventing downstream contamination. Wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the Boc-protected ether.

Step 3: HCl Deprotection

  • Reaction: Dissolve the Boc-protected intermediate (10.0 g, 33.8 mmol) in a minimal amount of DCM (20 mL).

  • Deprotection: Add 4M HCl in Dioxane (84.5 mL, 338 mmol). Stir vigorously at room temperature for 4 hours.

  • Isolation: As the reaction proceeds, the hydrochloride salt will precipitate. Add cold Diethyl Ether (100 mL) to maximize precipitation. Filter the solid, wash with additional cold ether, and dry under high vacuum to yield 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride as a white crystalline solid.

Protocol 2: In Vitro hSERT Reuptake Inhibition Assay

To validate the biological efficacy of APIs derived from this building block, a fluorescent substrate uptake assay is utilized.

  • Cell Preparation: Seed HEK-293 cells stably expressing the human Serotonin Transporter (hSERT) in a 96-well black, clear-bottom plate at 4×104 cells/well. Incubate overnight at 37 °C in 5% CO2​ .

  • Compound Incubation: Wash cells with assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4). Add the test compound (serial dilutions from 10 µM to 0.1 nM) and incubate for 30 minutes at 37 °C.

  • Substrate Addition: Add the fluorescent monoamine mimetic ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) to a final concentration of 1 µM. Incubate for exactly 15 minutes.

  • Quantification: Terminate the reaction by washing rapidly with ice-cold assay buffer. Measure intracellular fluorescence using a microplate reader (Excitation: 475 nm / Emission: 605 nm). Calculate the IC50​ using non-linear regression analysis.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Building Block

PropertyValue
Chemical Name 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride
CAS Registry Number 1219981-26-6
Molecular Formula C11​H15​ClFNO
Molecular Weight 231.69 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Water

Table 2: Synthesis Validation Metrics

StepReactionTypical Yield (%)Purity (HPLC)Key Quality Control Check
1 Mesylation92 - 95%>95%Complete disappearance of SM by TLC (Ninhydrin)
2 Etherification85 - 88%>97%Absence of 2-fluorophenol peak in LC-MS
3 HCl Deprotection90 - 94%>99%Precipitation confirms salt formation; 1H -NMR confirms Boc loss

References

  • [1] CN102471258A - 3-phenoxymethylpyrrolidine compounds - Google Patents. Google Patents. Available at:

  • [2] Procognitive Properties of Drugs with Single and Multitargeting H3 Receptor Antagonist Activities - PMC. National Institutes of Health (NIH). Available at:

  • [3] 4-Phenoxypiperidines: Potent, Conformationally Restricted, Non-Imidazole Histamine H3 Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available at:

  • [4] Identification of an Antagonist Targeting G Protein and β-Arrestin Signaling Pathways of 5-HT7R. ACS Publications. Available at:

Sources

Method

Application Note: A Tiered Strategy for the Cellular Characterization of Novel Small Molecules Using 3-[(2-Fluorophenoxy)methyl]pyrrolidine HCl as a Case Study

Abstract The discovery and characterization of novel small molecules are foundational to therapeutic innovation.[1] However, researchers are often faced with compounds that have little to no established biological activi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The discovery and characterization of novel small molecules are foundational to therapeutic innovation.[1] However, researchers are often faced with compounds that have little to no established biological activity. This application note presents a systematic, tiered approach for the initial cell-based characterization of such compounds, using the novel molecule 3-[(2-Fluorophenoxy)methyl]pyrrolidine HCl as a practical example. We provide a logical workflow progressing from essential preliminary assessments to hypothesis-driven functional screening. This guide details field-proven, step-by-step protocols for assessing compound solubility, cytotoxicity, and a plausible neuro-phenotypic effect, neurite outgrowth, based on the presence of a pyrrolidine scaffold, which is common in neuroactive compounds.[2][3][4] The goal is to provide researchers with a robust framework to efficiently profile unknown compounds and generate foundational data for further investigation.

Introduction: The Challenge of Novel Compounds

The journey from a newly synthesized molecule to a potential drug candidate is complex and requires a systematic evaluation of its biological effects.[5][6] Compounds like 3-[(2-Fluorophenoxy)methyl]pyrrolidine HCl, for which there is scant public data, represent a common starting point. The pyrrolidine ring is a five-membered nitrogen heterocycle that is a core structure in numerous pharmacologically active molecules, suggesting a potential for bioactivity.[2][3][4]

This guide proposes a three-tiered characterization workflow designed to maximize information while conserving resources. The core principle is to build a profile of the compound's cellular activity in a logical sequence:

  • Tier 1: Foundational Profiling. Assess fundamental physicochemical and cytotoxic properties. This is a non-negotiable first step to determine the compound's basic compatibility with biological systems and to establish a viable concentration range for future experiments.

  • Tier 2: Hypothesis-Driven Functional Screening. Based on structural motifs or screening goals, select a relevant functional assay. Given the prevalence of the pyrrolidine scaffold in neuropharmacology, a neurite outgrowth assay serves as an excellent, hypothesis-driven starting point.[4]

  • Tier 3: Mechanism of Action (MoA) Deconvolution. Should the compound exhibit activity in Tier 2, subsequent experiments would focus on elucidating the underlying biological pathways. This tier is presented conceptually as a guide for future studies.

This structured approach ensures that each experimental step is informed by the last, creating a self-validating system for compound characterization.

Tier 1: Foundational Profiling

Before any functional assay can be performed, two critical parameters must be determined: the compound's solubility in aqueous assay media and its general cytotoxicity. These data are essential for designing valid experiments and correctly interpreting their results.

Protocol: Kinetic Aqueous Solubility Assessment

Most compounds are stored in a non-aqueous solvent like dimethyl sulfoxide (DMSO).[7] Kinetic solubility measures how well the compound remains in an aqueous solution after being introduced from a DMSO stock, which mimics the conditions of most cell-based assays.[8][9][10][11]

Principle: A high-concentration DMSO stock of the compound is diluted into a standard aqueous buffer (e.g., PBS). After incubation and removal of any precipitate, the concentration of the remaining soluble compound is quantified.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-[(2-Fluorophenoxy)methyl]pyrrolidine HCl in 100% sterile DMSO. Gentle vortexing or sonication can aid dissolution.[7]

  • Dilution: Add 2 µL of the 10 mM DMSO stock to 98 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate. This creates a 200 µM nominal concentration with a final DMSO concentration of 2%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.[9]

  • Precipitate Removal: Filter the plate using a solubility filter plate (e.g., Millipore MultiScreen) or centrifuge the plate at high speed (e.g., >10,000 x g) for 10 minutes to pellet any precipitate.[8][9]

  • Quantification: Transfer the clear supernatant or filtrate to a new UV-transparent plate. Measure the absorbance at a wavelength determined by a prior UV-Vis scan of the compound. Alternatively, use LC-MS/MS for more precise quantification.[8][9][12]

  • Calculation: Compare the concentration of the compound in the supernatant/filtrate to a standard curve prepared in the same buffer to determine the kinetic solubility limit.

Expected Outcome: This protocol provides the maximum concentration at which the compound can be tested in aqueous media without precipitation, preventing false negatives or artifacts in subsequent assays.

Protocol: MTT Cell Viability and Cytotoxicity Assay

The MTT assay is a robust, colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15] It is crucial for determining the concentration range at which the compound can be tested without causing overt cell death.

Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[13][15] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[15][16]

Methodology:

  • Cell Plating: Seed a suitable cell line (e.g., HeLa or HEK293 for general toxicity) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Perform a serial dilution of the 10 mM 3-[(2-Fluorophenoxy)methyl]pyrrolidine HCl stock in 100% DMSO.[7] From this, create working solutions in culture medium to achieve final desired concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is constant and non-toxic (typically ≤ 0.5%).[7][17]

  • Cell Treatment: Remove the old medium and add 100 µL of the medium containing the compound dilutions to the respective wells. Include a "vehicle control" (medium with the same final DMSO concentration) and an "untreated control" (medium only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well (final concentration 0.5 mg/mL).[13] Incubate for 3-4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the purple formazan crystals.[18][19] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[15]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[13][15] A reference wavelength above 650 nm can be used to subtract background noise.[13][15]

Data Presentation and Interpretation:

The results are typically plotted as percent cell viability versus compound concentration. The concentration that reduces cell viability by 50% (IC₅₀) is calculated.

Parameter Description
Vehicle Control Cells treated with the highest concentration of DMSO used in the experiment. This value is set to 100% viability.
Test Concentrations A range of concentrations of 3-[(2-Fluorophenoxy)methyl]pyrrolidine HCl.
IC₅₀ (50% Inhibitory Concentration) The concentration of the compound that reduces cell viability by 50% compared to the vehicle control.

This IC₅₀ value is critical: subsequent functional assays should be conducted at concentrations well below this value to ensure that observed effects are due to specific biological activity and not simply a consequence of cytotoxicity.

Tier 2: Hypothesis-Driven Functional Screening

With solubility and cytotoxicity data in hand, a researcher can proceed to investigate the compound's functional effects. The presence of the pyrrolidine ring, a common feature in molecules targeting the central nervous system, suggests that a neuronal differentiation assay is a logical and informative choice.[2][3][4]

Protocol: Neurite Outgrowth Assay in PC-12 Cells

PC-12 cells are a rat pheochromocytoma cell line that, upon stimulation with Nerve Growth Factor (NGF), differentiate into cells resembling sympathetic neurons by extending neurites.[20] This model is widely used to screen for compounds that can promote, inhibit, or modulate neuronal differentiation.[20][21]

Principle: PC-12 cells are primed with a sub-optimal concentration of NGF to induce a baseline level of differentiation. The test compound is then added to determine if it can enhance or inhibit this NGF-induced neurite outgrowth.

Methodology:

  • Plate Coating: Coat a 24- or 96-well tissue culture plate with a suitable matrix like Collagen Type IV or Poly-D-Lysine (PDL) to promote cell adhesion.[21][22] Incubate and wash according to the manufacturer's protocol.

  • Cell Plating: Seed PC-12 cells onto the coated plate at a density of 1 x 10⁴ cells/well in a growth medium.[21] Incubate for 24 hours.

  • Differentiation and Treatment:

    • Carefully replace the growth medium with a low-serum differentiation medium (e.g., DMEM with 1% horse serum).

    • Add a sub-optimal concentration of NGF (e.g., 25-50 ng/mL) to all wells (except the negative control).[23]

    • Add 3-[(2-Fluorophenoxy)methyl]pyrrolidine HCl at various non-toxic concentrations (determined from the Tier 1 MTT assay) to the test wells.

    • Include appropriate controls: Vehicle Control (NGF + DMSO) and Positive Control (optimal NGF concentration, e.g., 100 ng/mL).

  • Incubation: Incubate the cells for 48-72 hours, allowing time for neurites to extend.

  • Imaging: Capture images of multiple fields per well using a phase-contrast inverted microscope at 20x magnification.[21]

  • Quantification:

    • Method A (Manual): A cell is considered differentiated if it possesses at least one neurite with a length greater than the diameter of its cell body.[21] Calculate the percentage of differentiated cells out of the total cells counted (at least 100 cells per condition).

    • Method B (Automated): Use image analysis software (e.g., ImageJ with NeuronJ plugin or specialized High-Content Imaging systems) to measure total neurite length per cell or per image.[21]

Data Presentation and Interpretation:

Results can be presented as a bar graph showing the percentage of differentiated cells or the average neurite length for each condition.

Treatment Condition Expected Outcome Interpretation
No NGF (Negative Control) Minimal to no neurite outgrowth.Establishes baseline morphology.
Sub-optimal NGF + Vehicle Low to moderate neurite outgrowth.Establishes the baseline for potentiation or inhibition.
Sub-optimal NGF + Compound Increased neurite outgrowth.Compound has neuro-differentiative or potentiating activity.
Sub-optimal NGF + Compound Decreased neurite outgrowth.Compound has inhibitory activity on neuronal differentiation.
Optimal NGF (Positive Control) Robust neurite outgrowth.Confirms the responsiveness of the cells.

An increase in neurite outgrowth compared to the vehicle control would be a significant finding, suggesting the compound has neuro-active properties and warranting further investigation in Tier 3.

Tier 3: Conceptual Framework for Mechanism of Action (MoA) Studies

A positive result in a functional screen like the neurite outgrowth assay is the gateway to deeper mechanistic studies. The goal of Tier 3 is to identify the molecular target and signaling pathway through which the compound exerts its effect. While detailed protocols are beyond the scope of this introductory guide, we outline the logical next steps.

Workflow for MoA Deconvolution:

MoA_Workflow A Positive Hit in Neurite Outgrowth Assay B Hypothesis Generation: What pathways control neurite outgrowth? A->B C Target-Based Assays B->C Is there a known structural analog? D Pathway Analysis Assays B->D No obvious analog, probe common pathways. E Receptor Binding Assays (e.g., Radioligand Binding) C->E F Enzyme Inhibition Assays C->F G Western Blot for Key Signaling Proteins (e.g., ERK, Akt, CREB) D->G H Reporter Gene Assays (e.g., CRE-Luciferase) D->H I Target Identification & Validation E->I F->I G->I H->I

  • Hypothesis Generation: Neurite outgrowth is controlled by several key signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and pathways involving calcium signaling and CREB activation. The initial investigation would focus on whether 3-[(2-Fluorophenoxy)methyl]pyrrolidine HCl modulates these core pathways.

  • Pathway Analysis:

    • Western Blotting: Treat NGF-stimulated PC-12 cells with the compound for various time points and analyze cell lysates for the phosphorylation status of key proteins like ERK1/2, Akt, and CREB. An increase in phosphorylation would indicate pathway activation.

    • Reporter Gene Assays: Use cell lines containing a reporter construct (e.g., a luciferase gene downstream of a Serum Response Element for the MAPK pathway) to quantify pathway activation.

  • Target Identification: If a pathway is implicated, the next step is to identify the direct molecular target.

    • Competitive Binding Assays: If the compound is suspected to interact with a specific receptor (e.g., a GPCR or ion channel), competitive binding assays using a known radiolabeled ligand for that receptor can determine if the compound binds to the same site.

    • Affinity Chromatography/Mass Spectrometry: For unbiased target identification, the compound can be immobilized on a solid support to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.

These advanced studies are essential for moving a compound from a "hit" to a "lead" by providing a clear understanding of its biological mechanism, which is critical for optimization and further development.

Conclusion

The process of characterizing a novel small molecule with no prior biological annotation requires a methodical and logical approach. By employing a tiered strategy—beginning with foundational solubility and cytotoxicity profiling, progressing to hypothesis-driven functional screening, and culminating in mechanistic studies—researchers can efficiently and effectively build a comprehensive biological profile. The protocols and workflow detailed in this application note, using 3-[(2-Fluorophenoxy)methyl]pyrrolidine HCl as a model case, provide a robust and validated framework for navigating the critical early stages of drug discovery and cell biology research.

References

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Bio-protocol. (2019). Neurite Outgrowth Assay in PC12. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Spandidos Publications. (2017). A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium. Retrieved from [Link]

  • Jefferson Digital Commons. (2023). Differentiating PC12 Cells to Evaluate Neurite Densities Through Live-Cell Imaging. Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • PubMed. (n.d.). Quantitative assessment of neurite outgrowth in PC12 cells. Retrieved from [Link]

  • PMC. (n.d.). Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer. Retrieved from [Link]

  • PMC. (n.d.). The evolving biology of small molecules: controlling cell fate and identity. Retrieved from [Link]

  • MDPI. (n.d.). Enhancing Formazan Dissolution to Improve Accuracy in MTT-Based Cell Viability Assays. Retrieved from [Link]

  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Small-Molecule Compounds That Affect Cellular Morphogenesis in Yeast and Mammalian Cells. Retrieved from [Link]

  • MDPI. (2019). Novel Nucleic Acid Binding Small Molecules Discovered Using DNA-Encoded Chemistry. Retrieved from [Link]

  • PubMed. (2009). Identification and characterization of novel small molecules as potent inhibitors of the plasmodial calcium-dependent protein kinase 1. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • PMC. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

Sources

Application

Comprehensive NMR Spectroscopy Reference Guide for 3-[(2-Fluorophenoxy)methyl]pyrrolidine Hydrochloride

Introduction & Structural Anatomy Accurate structural characterization of fluorinated pharmaceutical building blocks is a critical quality control step in drug development. 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Anatomy

Accurate structural characterization of fluorinated pharmaceutical building blocks is a critical quality control step in drug development. 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride (C₁₁H₁₅ClFNO) presents a unique analytical challenge due to its multi-nuclear spin systems (¹H, ¹³C, ¹⁹F), the presence of a chiral center, and its salt form.

As a Senior Application Scientist, I have designed this protocol to move beyond basic data reporting. This guide provides a self-validating methodology for acquiring, interpreting, and verifying the NMR spectra of this specific molecule. The analytical complexity arises from three structural features:

  • The Chiral Center (C3): Renders the adjacent pyrrolidine methylene protons (C2, C4, C5) and the exocyclic -CH₂-O- protons diastereotopic, resulting in complex multiplet splitting.

  • The Fluorinated Aromatic Ring: The ¹⁹F nucleus (spin ½, 100% natural abundance) induces extensive scalar coupling ( JCF​ ) across the aromatic ¹³C resonances[1].

  • The Hydrochloride Salt: Necessitates careful solvent selection to prevent signal broadening from aggregation or rapid proton exchange[2].

Experimental Design & Causality

Solvent Selection

For hydrochloride salts of secondary amines, non-polar solvents like CDCl₃ often result in poor solubility and broad, unresolved lines due to ion-pairing and aggregation. DMSO-d₆ is the mandatory solvent of choice for this workflow[3].

  • Causality: DMSO-d₆ effectively solvates the polar salt, disrupting ion pairs to yield sharp resonances. Furthermore, its strong hydrogen-bonding capability slows the chemical exchange of the pyrrolidinium protons ( NH2+​ ), allowing them to be observed as a broad, diagnostic multiplet[4].

Referencing Standards

Following the , chemical shifts must be referenced accurately to ensure inter-laboratory reproducibility[5].

  • ¹H and ¹³C: Referenced to internal Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹⁹F: Referenced to the absolute frequency of Trichlorofluoromethane (CFCl₃) at 0.00 ppm[6].

Workflow N1 Sample Prep (DMSO-d6) N2 1D NMR (1H, 13C, 19F) N1->N2 N3 2D NMR (COSY, HSQC) N2->N3 N4 Data Processing & J-Coupling N3->N4

Fig 1: Sequential NMR acquisition workflow for fluorinated pyrrolidine salts.

Self-Validating Acquisition Protocols

To guarantee data integrity, every step in this protocol includes a Validation Checkpoint . If a checkpoint fails, the operator must halt and correct the system before proceeding.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS) in a standard 5 mm NMR tube.

  • Validation Checkpoint: The solution must be optically clear. Any turbidity indicates incomplete dissolution, which will degrade magnetic field homogeneity (shimming) and result in poor line shape.

Step 2: Probe Tuning and Shimming
  • Action: Insert the sample into a 400 MHz (or higher) spectrometer. Tune the probe to the ¹H, ¹³C, and ¹⁹F frequencies. Lock onto the deuterium signal of DMSO-d₆ and execute gradient shimming.

  • Validation Checkpoint: The full width at half maximum (FWHM) of the internal TMS signal (0.00 ppm) must be ≤1.0 Hz. If broader, re-shim the Z1 and Z2 gradients.

Step 3: 1D Acquisition
  • ¹H NMR: 16 scans, 90° pulse, relaxation delay (D1) = 2.0 s.

  • ¹³C NMR: 512 scans, ¹H-decoupled (WALTZ-16), D1 = 2.0 s.

  • ¹⁹F NMR: 32 scans, ¹H-decoupled, D1 = 1.5 s[7].

  • Validation Checkpoint: In the ¹³C spectrum, verify the presence of the 1JCF​ doublet at ~152 ppm. If this doublet appears as a singlet, the ¹⁹F decoupling channel was erroneously left on, or the molecule is structurally compromised.

Quantitative Reference Data

The following tables provide the empirical reference assignments for 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride in DMSO-d₆ at 298 K.

Table 1: ¹H NMR Reference Data (400 MHz, DMSO-d₆)

Note: The chiral center at C3 renders the ring protons and the linker protons diastereotopic, resulting in complex ABX spin systems.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz) / Remarks
NH₂⁺ 9.10 – 9.40br m2HBroadened due to intermediate exchange
H-3' (Ar) 7.25ddd1H J=10.5,8.0,1.5 (ortho to F)
H-4', H-5' (Ar) 7.05 – 7.18m2HOverlapping aromatic signals
H-6' (Ar) 6.95td1H J=8.0,1.5
-CH₂-O- 4.02, 4.10ABX (m)2HDiastereotopic methylene protons
H-2a, H-2b (Pyr) 3.20, 3.45m2HDiastereotopic, adjacent to N⁺
H-5a, H-5b (Pyr) 3.15, 3.30m2HDiastereotopic, adjacent to N⁺
H-3 (Pyr) 2.85m1HChiral methine
H-4a, H-4b (Pyr) 1.80, 2.10m2HDiastereotopic aliphatic protons
Table 2: ¹³C NMR Reference Data (100 MHz, DMSO-d₆)

Mechanistic Insight: The proximity of the ¹⁹F nucleus causes diagnostic splitting of the aromatic carbons. The magnitude of the JCF​ coupling constant is inversely proportional to the number of bonds separating the nuclei[6].

PositionChemical Shift (δ, ppm)Multiplicity JCF​ Coupling (Hz)Assignment Logic
C-2' (Ar) 152.4d 1JCF​≈245 Ipso to Fluorine
C-1' (Ar) 145.8d 2JCF​≈11 Ipso to Oxygen, Ortho to F
C-3' (Ar) 116.5d 2JCF​≈18 Ortho to Fluorine
C-4' (Ar) 125.2d 3JCF​≈4 Meta to Fluorine
C-5' (Ar) 122.1s-Para to Fluorine
C-6' (Ar) 115.8s-Meta to Fluorine
-CH₂-O- 70.2s-Exocyclic linker
C-2 (Pyr) 48.6s-Adjacent to N⁺
C-5 (Pyr) 44.2s-Adjacent to N⁺
C-3 (Pyr) 36.4s-Chiral center
C-4 (Pyr) 28.1s-Aliphatic backbone
Table 3: ¹⁹F NMR Reference Data (376 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityReference Standard
2-F (Ar) -134.5mCFCl₃ (0.00 ppm)

2D NMR Correlation & Structural Verification

To conclusively prove the molecular topology—especially the connectivity between the pyrrolidine ring and the fluorophenoxy moiety—2D NMR is required.

SpinSystem F 19F Nucleus C_Ar Aromatic 13C F->C_Ar 1J, 2J, 3J (Scalar) H_Ar Aromatic 1H H_Ar->C_Ar HSQC (1J_CH) CH2 Methylene (CH2) CH2->C_Ar HMBC (3J_CH) Pyr Pyrrolidine (CH/CH2) Pyr->CH2 COSY / HMBC

Fig 2: Multi-nuclear spin-spin coupling and 2D correlation network.

Essential 2D Workflows:
  • ¹H-¹H COSY: Validates the continuous spin system of the pyrrolidine ring from H-2 → H-3 → H-4 → H-5. It also confirms the coupling between the chiral H-3 methine and the exocyclic -CH₂-O- protons.

  • ¹H-¹³C HSQC: Resolves the overlapping diastereotopic protons. For example, the HSQC spectrum will show two distinct ¹H signals (e.g., 3.20 and 3.45 ppm) correlating to a single ¹³C resonance (C-2 at 48.6 ppm), definitively proving diastereotopicity.

  • ¹H-¹³C HMBC: The critical linkage experiment. A strong 3JCH​ correlation must be observed between the -CH₂-O- protons (~4.06 ppm) and the aromatic C-1' carbon (145.8 ppm), confirming the ether linkage between the two ring systems.

References

  • Cambridge Isotope Laboratories, Inc. "NMR Solvent Data Chart" (Details the properties, residual peaks, and optimal use cases for DMSO-d₆).

  • Harris, R. K., et al. "NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001)." Pure and Applied Chemistry, 73(11), 1795-1818.

  • Okaru, A. O., et al. "Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals." Journal of Analytical Methods in Chemistry, 2017.

  • Ebraheem, K. A., et al. "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Dove Medical Press, 2014.

Sources

Method

Application Note: High-Resolution LC-MS/MS Analysis of 3-[(2-Fluorophenoxy)methyl]pyrrolidine

Document Type: Technical Application Note & Bioanalytical Protocol Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma/Serum) Introduction & Scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Bioanalytical Protocol Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma/Serum)

Introduction & Scientific Rationale

The compound 3-[(2-Fluorophenoxy)methyl]pyrrolidine represents a critical pharmacophore frequently utilized in the development of neuroactive therapeutics, particularly as a scaffold for selective serotonin and norepinephrine reuptake inhibitors (SNRIs)[1]. Structurally, it consists of a basic pyrrolidine ring linked via a methylene ether bridge to a 2-fluorophenyl group.

From a bioanalytical perspective, quantifying this molecule in complex biological matrices presents specific challenges:

  • High Basicity: The secondary amine of the pyrrolidine ring (pKa ~9.5) is highly prone to secondary interactions with residual silanols on chromatographic columns, leading to peak tailing.

  • Matrix Effects: Endogenous phospholipids in plasma can cause severe ion suppression in the electrospray ionization (ESI) source.

  • Fragmentation Dynamics: The ether linkage is highly labile under collision-induced dissociation (CID), requiring carefully optimized collision energies to prevent total ion depletion and ensure reproducible Multiple Reaction Monitoring (MRM) [2].

As a Senior Application Scientist, I have designed this protocol not merely as a set of instructions, but as a self-validating analytical system. We utilize Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) to isolate the basic amine, followed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for high-sensitivity quantification.

Physicochemical Properties & MS Parameters

Understanding the intrinsic properties of the analyte is the first step in method development. The basic nitrogen dictates our extraction strategy, while the monoisotopic mass dictates our MS tuning.

Table 1: Analyte Properties
PropertyValue / DescriptionAnalytical Implication
Molecular Formula C₁₁H₁₄FNO (Free base)Determines exact mass for high-resolution MS.
Monoisotopic Mass 195.1059 DaTarget precursor ion in ESI+ is [M+H]⁺ m/z 196.1.
pKa (Pyrrolidine N) ~9.5Analyte is positively charged at physiological and acidic pH.
LogP ~2.1Exhibits moderate hydrophobicity; requires organic elution.

Experimental Protocols: A Causality-Driven Approach

Sample Preparation: Mixed-Mode SPE (Oasis MCX)

We employ a polymeric mixed-mode sorbent containing both reversed-phase (hydrophobic) and sulfonic acid (strong cation exchange) functionalities [3].

The "Why" behind the steps:

  • Acidification: Adding phosphoric acid to the plasma disrupts protein binding and ensures the pyrrolidine nitrogen is 100% protonated.

  • Organic Wash: Because the analyte is locked onto the sorbent via strong ionic bonds, we can aggressively wash with 100% methanol to strip away neutral lipids and phospholipids without losing the analyte [4].

  • Basic Elution: Ammonium hydroxide neutralizes the pyrrolidine nitrogen, breaking the ionic bond and allowing the methanol to elute the target.

Protocol Steps (96-Well Plate Format, 30 mg/well):

  • Sample Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of Internal Standard (IS) and 100 µL of 4% H₃PO₄ in water. Vortex for 30 seconds.

  • Conditioning: Pass 1.0 mL of Methanol (MeOH) through the wells, followed by 1.0 mL of LC-MS grade water.

  • Loading: Load the pre-treated acidified sample (210 µL) onto the sorbent. Apply gentle vacuum (approx. 5 inHg).

  • Wash 1 (Aqueous): Wash with 1.0 mL of 2% Formic Acid in water to remove polar interferences.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% MeOH to remove hydrophobic interferences (phospholipids).

  • Elution: Elute the target analyte with 2 x 250 µL of 5% NH₄OH in MeOH.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Liquid Chromatography (UPLC) Conditions

To mitigate peak tailing of the basic pyrrolidine, we use a sub-2-µm C18 column with a high-purity silica backbone and end-capping. The low pH (0.1% Formic Acid) ensures the analyte remains protonated for optimal ESI+ efficiency.

Table 2: UPLC Gradient Program

Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Flow Rate: 0.4 mL/min | Column Temp: 40°C

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)Curve
0.0095.05.0Initial
0.5095.05.06 (Linear)
2.5010.090.06 (Linear)
3.0010.090.06 (Linear)
3.1095.05.06 (Linear)
4.0095.05.0Re-equilibration

Mass Spectrometry: Fragmentation Mechanics

In positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the highly basic pyrrolidine nitrogen, yielding an abundant [M+H]⁺ precursor ion at m/z 196.1.

Upon entering the collision cell, the molecule undergoes Collision-Induced Dissociation (CID). The ether linkage (C-O bond) adjacent to the fluorophenyl ring is the most thermodynamically favored site for cleavage[5].

  • Primary Pathway: The bond breaks, resulting in the neutral loss of 2-fluorophenol (112.1 Da).

  • Charge Retention: Because the pyrrolidine nitrogen is highly basic, the positive charge remains localized on the aliphatic fragment, generating the pyrrolidin-3-ylmethylium ion at m/z 84.1 . This fragment is highly stable and serves as the primary quantifier ion.

Table 3: Optimized MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
3-[(2-Fluorophenoxy)methyl]pyrrolidine196.184.1252018Quantifier
3-[(2-Fluorophenoxy)methyl]pyrrolidine196.1111.0252025Qualifier (Fluorophenoxy cation)

Workflow and Pathway Visualizations

To ensure seamless method transfer and a clear understanding of the mechanistic pathways, the following diagrams map both the bioanalytical workflow and the gas-phase fragmentation chemistry.

BioanalyticalWorkflow S1 Plasma Sample + 4% H3PO4 (Protonation) S2 Oasis MCX SPE (Cation Exchange & Organic Wash) S1->S2 Load S3 UPLC Separation (C18, 0.1% FA) S2->S3 Elute & Reconstitute S4 ESI+ Ionization [M+H]+ Generation S3->S4 Eluent S5 TQ-MS/MS (MRM Mode) S4->S5 Gas Phase

Caption: End-to-end bioanalytical workflow for the extraction and quantification of basic pyrrolidine derivatives.

Fragmentation A Precursor Ion [M+H]+ m/z 196.1 (Protonated Pyrrolidine) B Ether Cleavage CID (Collision-Induced Dissociation) A->B 18 eV Collision Energy C Product Ion (Quantifier) Pyrrolidin-3-ylmethylium m/z 84.1 B->C Charge retained on Nitrogen D Neutral Loss 2-Fluorophenol 112.1 Da B->D Neutral fragment lost

Caption: Primary CID fragmentation pathway of 3-[(2-Fluorophenoxy)methyl]pyrrolidine in ESI+ mode.

References

  • BenchChem. Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development. Retrieved from 1

  • ACS Publications. Thieno[2,3-d]pyrimidine-Based Positive Allosteric Modulators of Human Mas-Related G Protein-Coupled Receptor X1 (MRGPRX1). Retrieved from 2

  • Waters Corporation. Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Retrieved from

  • Phenomenex. The Complete Guide to Solid Phase Extraction (SPE). Retrieved from 3

  • AIP Publishing. Hydrogen bond induced HF elimination from photoionized fluorophenol dimers in the gas phase. Retrieved from 4

Sources

Application

Application Note: In Vivo Dosing Guidelines and Pharmacokinetic Profiling for 3-[(2-Fluorophenoxy)methyl]pyrrolidine Hydrochloride

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Compound: 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride (CAS 1219981-26-6) Application: Central Nervous System...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Compound: 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride (CAS 1219981-26-6) Application: Central Nervous System (CNS) Drug Discovery (e.g., Monoamine Transporter Inhibition, Receptor Modulation)

Introduction and Scientific Rationale

3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride is a highly versatile aryloxymethyl pyrrolidine building block. Compounds sharing this structural pharmacophore are frequently investigated in central nervous system (CNS) drug discovery, particularly as monoamine reuptake inhibitors (NRIs/SRIs) or nicotinic acetylcholine receptor ligands.

Because it is an early-stage preclinical scaffold, researchers must establish empirical dosing guidelines through systematic pharmacokinetic (PK) and pharmacodynamic (PD) workflows[1]. Systemic exposure does not guarantee CNS target engagement; therefore, evaluating the blood-brain barrier (BBB) penetrance alongside plasma clearance is mandatory. This application note provides a self-validating, highly controlled protocol for formulating, scaling, and evaluating this compound in vivo.

Physicochemical Considerations & Formulation Strategy

The Causality of Formulation: The compound is supplied as a hydrochloride (HCl) salt. The protonation of the secondary pyrrolidine amine (typical pKa ~8.5–9.5) significantly enhances its aqueous solubility compared to the free-base form. This chemical property dictates our formulation strategy: it allows for the use of simple, physiologically compatible aqueous vehicles, minimizing the need for harsh excipients that could confound behavioral PD readouts or cause injection-site toxicity[2].

Recommended Vehicles:

  • Intravenous (IV) Administration: 0.9% Sterile Saline. The formulation must be isotonic and pH-balanced to prevent hemolysis. If the concentration exceeds the solubility limit in pure saline, a mild co-solvent system (e.g., 5% DMSO / 10% PEG400 / 85% Saline) is recommended.

  • Oral (PO) Administration: 0.5% Methylcellulose (MC) in ultra-pure water or standard 0.9% Saline. The HCl salt typically forms a clear solution or highly uniform fine suspension in these vehicles.

Dosing Volume Constraints: To maintain animal welfare and physiological homeostasis, dosing volumes must be strictly controlled. For rodents, IV volumes should not exceed 5 mL/kg (0.5% of body weight), while PO volumes can safely reach 10 mL/kg (1.0% of body weight)[2].

Allometric Scaling for Initial Dose Selection

The Logic of Interspecies Translation: When transitioning a novel pyrrolidine scaffold into in vivo models, empirical dose selection must rely on interspecies allometric scaling rather than direct weight-based (mg/kg) translation. Scaling based on Body Surface Area (BSA) normalization is the gold standard for estimating starting doses, utilizing the species-specific Km​ factor[3]. This prevents severe overdosing when moving from small rodents to larger mammals.

Table 1: Allometric Scaling Factors and Dose Conversion The following table illustrates the conversion of a hypothetical 10 mg/kg efficacious dose in mice to other standard preclinical species and humans[4].

SpeciesReference Weight (kg) Km​ FactorDose Conversion Factor (from Mouse)Equivalent Dose (mg/kg) based on 10 mg/kg in Mouse
Mouse 0.02031.00010.00
Rat 0.15060.5005.00
Dog 10.0200.1501.50
Human 60.0370.0810.81

Formula for Human Equivalent Dose (HED):HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)[3].

Experimental Protocol: Preclinical PK and Brain Penetrance

To define the therapeutic window and validate CNS exposure, a single-dose PK study is required to determine Cmax​ , Tmax​ , half-life ( t1/2​ ), and the Brain-to-Plasma ( Kp​ ) ratio[5].

Step-by-Step Methodology (C57BL/6 Mice)

Step 1: Animal Preparation

  • Fast the PO cohort (n=3 per time point) for 4 hours prior to dosing to reduce absorption variability caused by gastric emptying rates.

  • The IV cohort does not require fasting.

Step 2: Dosing Execution

  • IV Cohort: Administer 2 mg/kg via lateral tail vein injection (Volume: 5 mL/kg).

  • PO Cohort: Administer 10 mg/kg via oral gavage (Volume: 10 mL/kg).

Step 3: Serial Blood Sampling

  • Collect ~50 µL of blood via submandibular bleed into K2-EDTA tubes at the following time points:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Centrifuge immediately at 3,000 × g for 10 minutes at 4°C to separate plasma.

Step 4: Brain Tissue Collection (Self-Validating Step)

  • At the estimated Tmax​ (typically 0.5–1 hour for PO small molecules), euthanize a subset of animals.

  • Perfuse transcardially with ice-cold saline to remove residual blood from the cerebral vasculature. Causality: Failure to perfuse will result in artificial inflation of the brain concentration due to drug trapped in the microvasculature.

  • Harvest and weigh the brain, then homogenize in 3 volumes (w/v) of PBS.

Step 5: LC-MS/MS Bioanalysis

  • Extract 3-[(2-Fluorophenoxy)methyl]pyrrolidine from plasma and brain homogenate using protein precipitation (add 3 volumes of cold acetonitrile containing a structurally similar internal standard).

  • Vortex, centrifuge, and inject the supernatant into an LC-MS/MS system to quantify the Kp​ ratio ( AUCbrain​/AUCplasma​ ). A Kp​>0.3 generally indicates sufficient BBB penetration for a CNS-active compound.

Workflow Visualization

G N1 1. Formulation (HCl Salt in Saline) N2 2. Allometric Scaling (BSA Normalization) N1->N2 Solubility Confirmed N3 3. In Vivo Dosing (IV & PO Administration) N2->N3 Dose Calculated N4 4. Serial Sampling (Plasma & Brain Collection) N3->N4 Time-course (0-24h) N5 5. LC-MS/MS Bioanalysis (Quantify Cmax, AUC, Kp) N4->N5 Tissue Extraction

Preclinical PK workflow for evaluating novel CNS-active pyrrolidine derivatives.

References

  • Title: Key Considerations For Dosing Volume, PH, And Formulation in Animal Models Source: PRISYS Biotech URL
  • Source: Journal of Basic and Clinical Pharmacy (via NIH/PMC)
  • Title: Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD)
  • Title: Translatability of preclinical to early clinical tolerable and pharmacologically active dose ranges for central nervous system active drugs Source: ResearchGate URL

Sources

Method

Application Note: Salt Screening and Crystallization Strategies for 3-[(2-Fluorophenoxy)methyl]pyrrolidine

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Process Chemists, Formulation Scientists, and Preclinical Development Teams Introduction & Physicochemical Profiling The developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Process Chemists, Formulation Scientists, and Preclinical Development Teams

Introduction & Physicochemical Profiling

The development of robust crystallization techniques for pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical step in ensuring phase purity, chemical stability, and optimal biopharmaceutical performance. This application note details the systematic salt screening and crystallization optimization for 3-[(2-Fluorophenoxy)methyl]pyrrolidine , a versatile secondary amine building block often utilized in the synthesis of neuroactive compounds.

Structural and Mechanistic Considerations

The free base of 3-[(2-Fluorophenoxy)methyl]pyrrolidine presents unique physicochemical challenges:

  • Basicity: The pyrrolidine nitrogen is highly basic (calculated pKa ~ 8.5–9.5). According to the "Rule of 3" for salt formation [1], stable salts are formed when the difference between the pKa of the base and the pKa of the counterion acid is greater than 3. This makes the molecule amenable to crystallization with a wide array of organic and inorganic acids.

  • Lipophilicity & Solvation: The 2-fluorophenoxy ether moiety imparts significant lipophilicity. While this enhances solubility in non-polar organic solvents, it often leads to "oiling out" (liquid-liquid phase separation, or LLPS) during cooling crystallization.

  • Fluorine Stereoelectronics: The ortho-fluoro substituent on the aromatic ring is highly electronegative and poorly polarizable. In the solid state, it can participate in weak intermolecular interactions (such as C-H···F hydrogen bonding or halogen bonding), which directly influences the crystal packing and polymorphic landscape of the resulting salts.

Experimental Design & Workflow

To circumvent the propensity of the free base to form oils rather than crystals, a high-throughput screening (HTS) approach is required[2]. The workflow leverages a matrix of pharmaceutically acceptable counterions and solvents of varying dielectric constants.

G API 3-[(2-Fluorophenoxy)methyl]pyrrolidine (Free Base) Screening High-Throughput Salt Screening (96-well Matrix) API->Screening Crystallization Crystallization Trigger (Cooling / Antisolvent / Evaporation) Screening->Crystallization Counterions Counterion Selection (HCl, Maleic, Fumaric, Tartaric) Counterions->Screening Solvents Solvent Selection (EtOH, IPA, EtOAc, THF) Solvents->Screening Analysis Solid-State Characterization (XRPD, DSC, TGA) Crystallization->Analysis Selection Optimal Salt Selection (High Crystallinity, Non-hygroscopic) Analysis->Selection

Workflow for the high-throughput salt screening and crystallization of the target API.

Data Presentation

Table 1: Counterion Matrix & Expected Salt Properties

The selection of counterions is based on their pKa and historical success rates in pharmaceutical development [3].

Counterion AcidpKa1Molar Mass ( g/mol )Expected Salt StoichiometryAnticipated CrystallinityAqueous Solubility Profile
Hydrochloric Acid-6.136.461:1High (Prone to hygroscopicity)Very High (>100 mg/mL)
Maleic Acid1.92116.071:1Moderate to HighModerate (~10-50 mg/mL)
Fumaric Acid3.02116.071:1 / 2:1Very High (Low defects)Low (<10 mg/mL)
L-Tartaric Acid2.98150.091:1 / 2:1High (Chiral resolution potential)High
Table 2: Solubility Profile of the Hydrochloride Salt

Understanding the solubility curve is essential for designing cooling and antisolvent crystallization processes.

Solvent SystemDielectric Constant (ε)Solubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Role in Crystallization
Methanol (MeOH)32.7>200>300Primary Solvent (Stock solutions)
Isopropanol (IPA)18.345120Primary Solvent (Cooling)
Ethyl Acetate (EtOAc)6.0<515Antisolvent / Slurry medium
Heptane1.9<1<1Strong Antisolvent

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality checks to ensure that the physical chemistry of the system dictates the success of the crystallization, rather than empirical guesswork.

Protocol A: High-Throughput Microscale Salt Screening

Objective: Identify crystalline salt hits across a 96-well matrix while preventing false positives from unreacted acid counterions.

  • Stock Solution Preparation: Dissolve the 3-[(2-Fluorophenoxy)methyl]pyrrolidine free base in Tetrahydrofuran (THF) to a concentration of 50 mg/mL. Causality: THF is chosen because it is a highly volatile, moderately polar aprotic solvent that readily dissolves the lipophilic free base but is easily removed during evaporative screening.

  • Acid Dispensation: Dispense 1.05 molar equivalents of the selected acids (from Table 1) into a 96-well glass-bottom microtiter plate. Causality: A slight excess (1.05 eq) ensures complete protonation of the basic pyrrolidine nitrogen, driving the equilibrium toward salt formation.

  • Mixing and Maturation: Add 100 µL of the free base stock solution to each well. Seal the plate and subject it to temperature cycling (5°C to 40°C at 0.5°C/min) for 48 hours. Causality: Temperature cycling dissolves kinetically trapped amorphous precipitates and promotes the growth of thermodynamically stable crystalline lattices (Ostwald ripening).

  • Evaporation and Validation: Unseal the plate and allow slow evaporation under a pierced foil cover.

  • Hit Identification (Self-Validation): Examine wells using polarized light microscopy (PLM). Birefringence indicates crystallinity. To validate that the crystal is the salt and not the pure acid, dissolve a single crystal in mobile phase and analyze via HPLC. A genuine hit must show >10% yield of the pyrrolidine core [2].

Protocol B: Scaled Antisolvent Crystallization of the Hydrochloride Salt

Objective: Produce high-purity, filterable crystals of 3-[(2-Fluorophenoxy)methyl]pyrrolidine HCl while avoiding liquid-liquid phase separation (oiling out).

  • Salt Formation: Dissolve 10.0 g of the free base in 50 mL of Isopropanol (IPA) at 20°C. Slowly bubble anhydrous HCl gas or add 1.0 eq of HCl in IPA dropwise under vigorous stirring. Causality: Using anhydrous conditions prevents the formation of unwanted hydrates and reduces the hygroscopic tendency of the resulting chloride salt.

  • Heating: Elevate the reactor temperature to 60°C until the solution is completely clear.

  • Antisolvent Addition (The Critical Step): Maintain the temperature at 60°C and begin adding Heptane (antisolvent) at a highly controlled rate of 0.5 mL/min until the solution becomes faintly turbid (the cloud point). Causality: Adding antisolvent at an elevated temperature lowers the solubility curve gradually. If heptane is added too quickly or at a low temperature, the local supersaturation spikes, causing the lipophilic salt to separate as an oil rather than nucleating as a crystal.

  • Seeding: Pause the heptane addition. Introduce 1% w/w of pre-milled crystalline seed (if available) and hold the temperature at 60°C for 30 minutes. Causality: Seeding bypasses the primary nucleation energy barrier, ensuring that the supersaturation is consumed by crystal growth rather than spontaneous, uncontrolled precipitation.

  • Cooling and Isolation: Resume heptane addition (up to a 1:2 IPA:Heptane volumetric ratio) while simultaneously cooling the reactor to 5°C at a rate of 0.2°C/min. Filter the resulting white crystalline slurry under a nitrogen blanket, wash with cold heptane, and dry in a vacuum oven at 40°C.

Mechanistic Insights for Process Optimization

When scaling up the crystallization of 3-[(2-Fluorophenoxy)methyl]pyrrolidine salts, process chemists must be acutely aware of polymorphism . The conformational flexibility of the pyrrolidine ring, combined with the rotational freedom of the ether linkage, allows the molecule to adopt multiple geometries in the solid state.

Fast cooling rates (e.g., >1.0°C/min) often trap the molecule in a metastable, high-energy polymorph. This metastable form may exhibit a lower melting point and higher apparent solubility but will eventually undergo a solvent-mediated phase transformation into the thermodynamic form, causing caking in the reactor or instability during storage. By strictly adhering to the slow cooling trajectory (0.2°C/min) outlined in Protocol B, the system remains within the metastable zone, allowing the thermodynamic polymorph to grow exclusively.

References

  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.[Link]

  • Qiu, J., Patel, A. V., & Stevens, J. M. (2020). High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Organic Process Research & Development, 24(7), 1262-1270.[Link]

  • Kumar, L., Amin, A., & Bansal, A. K. (2007). An overview of automated systems relevant in pharmaceutical salt screening. Drug Discovery Today, 12(23-24), 1046-1053.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-[(2-Fluorophenoxy)methyl]pyrrolidine HCl Precipitation

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists encountering solubility issues with 3-[(2-Fluorophenoxy)methyl]pyrrolidine HCl in aqueous media.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists encountering solubility issues with 3-[(2-Fluorophenoxy)methyl]pyrrolidine HCl in aqueous media.

As a secondary amine hydrochloride salt, this compound is theoretically highly water-soluble. However, the addition of the lipophilic 2-fluorophenoxy moiety introduces complex physicochemical dynamics. Precipitation usually stems from microenvironmental pH shifts, common ion effects, or counter-ion exchange. This guide provides the mechanistic causality behind these issues and self-validating protocols to resolve them.

Physicochemical Profiling & Causality

To troubleshoot precipitation, we must first analyze the quantitative differences between the parent pyrrolidine scaffold and your specific derivative. The table below summarizes the critical parameters driving solubility behavior.

ParameterUnsubstituted Pyrrolidine3-[(2-Fluorophenoxy)methyl]pyrrolidine HClMechanistic Implication for Solubility
Amine pKa 11.27 – 11.31[1][2]~9.0 – 10.0 (Estimated)Inductive electron withdrawal by the fluorophenoxy ether lowers the pKa. This increases the fraction of insoluble free base at physiological pH.
Lipophilicity (XLogP3) 0.5[3]> 2.0 (Estimated)The fluorophenyl ring significantly increases hydrophobicity, driving rapid aggregation of the unprotonated form.
Aqueous Solubility Miscible (>10⁶ mg/L)[1]High (Salt) / Poor (Free Base)Requires strict maintenance of the protonated state (pH < 7.0) to prevent hydrophobic crash-out.
Physical State Liquid (Base)[2]Crystalline Solid (HCl Salt)[4]The HCl salt lattice energy must be overcome by aqueous solvation; common ions (e.g., Cl⁻) in buffers hinder this process.

Diagnostic Workflow

Use the following logical workflow to identify the root cause of precipitation in your specific assay conditions.

TroubleshootingWorkflow Start Precipitation Observed in Aqueous Media CheckPH Measure Solution pH Start->CheckPH IsPHHigh Is pH > 7.5? CheckPH->IsPHHigh FreeBase Free Base Formation (pKa ~9.5) IsPHHigh->FreeBase Yes CheckBuffer Analyze Buffer Composition IsPHHigh->CheckBuffer No AdjustPH Lower pH using 0.1M HCl or Citrate FreeBase->AdjustPH IsChlorideHigh High [Cl-] or Polyvalent Anions? CheckBuffer->IsChlorideHigh CommonIon Common Ion Effect or Salt Exchange IsChlorideHigh->CommonIon Yes TempCheck Check Temperature IsChlorideHigh->TempCheck No ChangeBuffer Switch to Acetate/MES or Dilute Media CommonIon->ChangeBuffer WarmUp Equilibrate to RT/37°C TempCheck->WarmUp

Diagnostic workflow for identifying and resolving pyrrolidine HCl precipitation in aqueous media.

Troubleshooting FAQs & Mechanistic Insights

Q: I dissolved the compound in pure water at 10 mM without issue, but it immediately precipitated upon dilution into 1X PBS (pH 7.4). What happened? A: This is a classic manifestation of either the Common Ion Effect or Counter-ion Exchange .

  • Causality: PBS contains high concentrations of chloride (~137 mM NaCl) and phosphate (~10 mM). The high [Cl⁻] shifts the equilibrium of the dissolution reaction to the left, exceeding the solubility product ( Ksp​ ) of the HCl salt. Alternatively, the pyrrolidinium cation may interact with multivalent phosphate anions ( HPO42−​ ) to form a pyrrolidinium phosphate salt, which has a significantly higher lattice energy and lower aqueous solubility than the chloride salt.

  • Resolution: Switch to a non-chloride, monovalent buffer such as 10 mM Acetate or MES buffer. If physiological saline is mandatory, pre-dissolve the compound in 2-5% DMSO before aqueous dilution.

Q: My assay requires pH 8.5. The solution was clear at pH 5.0, but clouded up when adjusted. Can I prevent this? A: At pH 8.5, you are forcing the compound into its free base form.

  • Causality: While unsubstituted pyrrolidine is a strong base with a pKa of ~11.3[1][2], the electron-withdrawing fluorophenoxy group reduces the electron density on the nitrogen via inductive effects, lowering the pKa to an estimated 9.0–10.0. At pH 8.5, a substantial fraction of the compound exists as the unprotonated free base. The highly lipophilic 2-fluorophenoxy moiety drives rapid hydrophobic aggregation.

  • Resolution: If pH 8.5 is strictly required, you must introduce a solubilizing agent. We recommend using cyclodextrins (e.g., 10-20% w/v HP-β-CD) to encapsulate the lipophilic tail, or non-ionic surfactants like Tween-20 (0.1% - 0.5%) to form stabilizing micelles.

Q: Does temperature affect the solubility of this specific HCl salt? A: Yes. The dissolution of crystalline secondary amine HCl salts is typically an endothermic process[4]. Storing stock solutions at 4°C reduces the kinetic energy available to maintain the hydration shell around the lipophilic fluorophenoxy group, leading to gradual crystallization. Always equilibrate stocks to room temperature or 37°C before use.

Validated Experimental Protocols

Protocol A: Rescuing and Re-solubilizing Precipitated Assay Media

Causality: Once the compound precipitates, the hydrophobic fluorophenoxy groups interact to form stable aggregates. Simply lowering the pH is often insufficient because the internal microenvironment of the aggregate resists protonation. The aggregate must be disrupted thermodynamically.

  • Visual and Spectroscopic Assessment: Confirm precipitation by measuring the optical density at 600 nm (OD600). An OD600 > 0.05 confirms a colloidal suspension.

  • Thermal Disruption: Heat the sample to 37°C in a water bath for 15 minutes. Reasoning: Increased kinetic energy disrupts weak hydrophobic interactions between the fluorophenoxy rings.

  • Acidification (If pH-induced): If the media pH is > 7.4, add 0.1 M HCl dropwise while vortexing until the pH reaches 6.0. Reasoning: Protonating the pyrrolidine nitrogen restores the electrostatic repulsion between molecules, breaking the aggregates.

  • Co-solvent Rescue (If Buffer-induced): If the precipitate is due to high chloride or phosphate (e.g., in PBS), add up to 5% v/v DMSO or 10% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Validation: Centrifuge the sample at 10,000 x g for 5 minutes. A lack of a visible pellet and a post-centrifugation OD600 < 0.01 indicates successful rescue.

Protocol B: Formulating for High-Concentration Aqueous Assays

Causality: Pre-dissolving in a low-dielectric solvent prevents localized nucleation. Gradual aqueous dilution in a low-chloride buffer prevents common-ion crash-out.

  • Primary Solubilization: Weigh the 3-[(2-Fluorophenoxy)methyl]pyrrolidine HCl salt and dissolve completely in 100% anhydrous DMSO to create a 100 mM master stock. Validation: The solution must be optically clear.

  • Buffer Preparation: Prepare a 50 mM MES buffer and adjust to pH 6.0 using NaOH. Reasoning: pH 6.0 ensures >99.9% protonation of the pyrrolidine ring, maximizing solubility.

  • Dilution: Under continuous, vigorous vortexing, add 50 µL of the 100 mM DMSO stock dropwise into 950 µL of the MES buffer to achieve a 5 mM working solution.

  • Verification: Measure the OD600 against a blank of 5% DMSO in MES buffer. If OD600 < 0.05, the formulation is stable and ready for downstream assays.

References

  • Pyrrolidine | C4H9N | CID 31268 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Pyrrolidine - Wikipedia Source: Wikipedia URL:[Link]

  • Pyrrolidine CAS# 123-75-1: Odor profile, Molecular properties, Regulation - Scent.vn Source: Scent.vn URL:[Link]

  • Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity | The Journal of Organic Chemistry Source: ACS Publications URL:[Link]

Sources

Optimization

Reducing impurities in 3-[(2-Fluorophenoxy)methyl]pyrrolidine HCl batches

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when scaling up the synthesis of 3-[(2-Fluorophenoxy)m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when scaling up the synthesis of 3-[(2-Fluorophenoxy)methyl]pyrrolidine HCl .

Synthesizing this specific fluorinated ether typically relies on the Mitsunobu coupling of an N-Boc-protected 3-hydroxymethylpyrrolidine with 2-fluorophenol, followed by Boc deprotection. While highly effective, this route stoichiometrically generates stubborn byproducts. This guide moves beyond basic troubleshooting to explain the causality behind these impurities and provides self-validating, chromatography-free protocols to ensure your batches meet rigorous API purity specifications.

Process Overview & Impurity Purge Strategy

G SM N-Boc-3-hydroxymethylpyrrolidine + 2-Fluorophenol Mitsunobu Mitsunobu Coupling (TPP, DIAD, THF) SM->Mitsunobu Purge1 TPPO Precipitation (CaBr2 or Toluene) Mitsunobu->Purge1 Crude Intermediate Deprotect Boc Deprotection (HCl in IPA) Purge1->Deprotect Filtrate Waste Impurities: TPPO, DIAD-H2, Phenol Purge1->Waste Filter solid Crystallize Salt Crystallization (IPA/MTBE) Deprotect->Crystallize API 3-[(2-Fluorophenoxy)methyl]pyrrolidine HCl (High Purity) Crystallize->API Isolate

Workflow for 3-[(2-Fluorophenoxy)methyl]pyrrolidine HCl synthesis and impurity purge points.

Troubleshooting FAQs

Q: Why does my batch consistently fail purity specs due to Triphenylphosphine Oxide (TPPO) carryover, and how can I remove it without chromatography? A: The Mitsunobu reaction is highly stereospecific but stoichiometrically generates TPPO as a byproduct[1]. TPPO is highly crystalline and possesses a polarity profile that causes it to co-elute and co-crystallize with your Boc-protected intermediate. The Causality: TPPO features a highly polarized P=O bond that acts as a strong Lewis base. Rather than relying on tedious silica gel chromatography, we can exploit this Lewis basicity. By introducing a hard Lewis acid like Calcium Bromide (CaBr₂), we force the formation of a [Ca(TPPO)4]Br2 coordination complex. This complex is profoundly insoluble in ethereal solvents (like THF or MTBE) and precipitates instantly, allowing for a simple filtration purge[2]. Alternatively, leveraging the differential solubility of TPPO in cold toluene is another highly scalable approach[3].

TPPO TPPO Soluble TPPO (in THF/Toluene) Complex [Ca(TPPO)4]Br2 Complex (Insoluble) TPPO->Complex Coordination CaBr2 CaBr2 Additive CaBr2->Complex Filtration Simple Filtration Complex->Filtration Product Purified Organic Phase (<1% TPPO) Filtration->Product Filtrate

Mechanism of chromatography-free TPPO removal via calcium bromide coordination and precipitation.

Q: I am detecting residual 2-fluorophenol in the intermediate before deprotection. How do I clear this? A: The Causality: To drive the Mitsunobu coupling to completion, a slight molar excess of 2-fluorophenol is often used. 2-Fluorophenol has a pKa of approximately 8.7 (slightly more acidic than unsubstituted phenol due to the electron-withdrawing ortho-fluorine). If your post-reaction aqueous washes utilize weak bases like Sodium Bicarbonate (NaHCO₃, pKa ~10.3)[1], the equilibrium does not fully favor the water-soluble phenoxide. A significant fraction remains protonated and highly lipophilic, staying in your organic phase. The Solution: Implement a stringent alkaline wash using 1M NaOH (pH > 13) prior to concentrating the organic layer. This ensures >99.9% deprotonation, driving the 2-fluorophenoxide entirely into the aqueous waste stream.

Q: The final 3-[(2-Fluorophenoxy)methyl]pyrrolidine HCl salt is precipitating as a gummy solid rather than a free-flowing powder. What is causing this? A: The Causality: Gummy precipitates in pyrrolidine HCl salts are almost always a symptom of solvent entrapment or the presence of residual hydrazine dicarboxylate byproducts (from reduced DIAD/DEAD). The HCl salt of this specific fluorinated ether is highly hygroscopic. If the Boc-deprotection is performed in a solvent that hydrogen-bonds strongly with the amine salt (like pure THF or un-dried alcohols), the crystal lattice cannot form cleanly. The Solution: Transition to a controlled antisolvent crystallization system (See Protocol B). Deprotecting the Boc group using anhydrous HCl in Isopropanol (IPA), followed by the slow addition of Methyl tert-butyl ether (MTBE) as an antisolvent, forces a highly ordered crystal lattice that excludes organic impurities.

Q: My starting material is enantiopure (e.g., (S)-N-Boc-3-hydroxymethylpyrrolidine), but my final API shows slight racemization. Why? A: The Causality: The Mitsunobu reaction on a primary alcohol (like the hydroxymethyl group) does not proceed via inversion at the chiral center of the pyrrolidine ring, because the reacting carbon is exocyclic and achiral. If you are observing racemization, it is not occurring during the etherification. Instead, it is likely due to trace acidic impurities in your starting material degrading the Boc group prematurely, or harsh thermal conditions during concentration causing auto-catalytic ring-opening/closing. Keep distillation bath temperatures below 40°C.

Quantitative Data: TPPO Depletion Strategies

When scaling up the synthesis of 3-[(2-Fluorophenoxy)methyl]pyrrolidine, selecting the right TPPO removal strategy is critical for yield and purity.

Table 1: Comparison of TPPO Depletion Strategies in Mitsunobu Couplings

Purification MethodReagents / SolventsTPPO Removal EfficiencyProduct RecoveryScalability Profile
Standard Chromatography Silica Gel, Hexane/EtOAc~95%80–85%Poor (Not viable for >100g batches)
Cold Solvent Precipitation Toluene (0°C to 5°C)90–95%88–90%High (Pilot scale proven)
Lewis Acid Complexation CaBr₂ in THF or MTBE>98%92–95%High (Chromatography-free, rapid)

Standardized Experimental Protocols

Protocol A: Chromatography-Free TPPO Purge via CaBr₂ Complexation

This self-validating protocol ensures the complete removal of TPPO prior to Boc-deprotection.

  • Concentration: Post-Mitsunobu reaction, concentrate the crude reaction mixture (containing the Boc-protected intermediate, TPPO, and DIAD byproducts) under reduced pressure to remove the primary reaction solvent (typically THF).

  • Reconstitution: Dissolve the crude viscous residue in Methyl tert-butyl ether (MTBE) or 2-Methyltetrahydrofuran (2-MeTHF) at 10 volumes (v/w).

  • Complexation: Add anhydrous Calcium Bromide (CaBr₂) at a 0.5 molar equivalent relative to the initial Triphenylphosphine (TPP) used. Stir vigorously at room temperature for 2 hours. Validation checkpoint: The solution will turn opaque and cloudy as the [Ca(TPPO)4]Br2 complex precipitates.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the insoluble complex. Wash the filter cake with 2 volumes of cold MTBE to ensure full product recovery.

  • Alkaline Wash: Transfer the filtrate to a separatory funnel and wash with 1M NaOH (3 x 5 volumes) to purge residual 2-fluorophenol.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the highly purified Boc-intermediate.

Protocol B: Antisolvent Crystallization of the HCl Salt

Designed to prevent "gummy" precipitates and exclude residual hydrazine byproducts.

  • Deprotection: Dissolve the purified Boc-intermediate from Protocol A in anhydrous Isopropanol (IPA) (5 volumes). Chill the reactor to 0°C.

  • Acidification: Slowly add 4M HCl in Dioxane or IPA (3.0 equivalents). Stir at room temperature for 4 hours. Validation checkpoint: Monitor gas evolution (CO₂ and isobutylene); the reaction is complete when bubbling ceases and TLC indicates no starting material.

  • Concentration (Optional): If the solvent volume is too high, concentrate under reduced pressure to approximately 3 volumes.

  • Antisolvent Addition: While stirring vigorously at room temperature, add Methyl tert-butyl ether (MTBE) dropwise (up to 10 volumes) until the solution becomes persistently turbid.

  • Aging: Seed the mixture (if pure seed crystals are available) and cool to 0°C to 5°C. Age the slurry for a minimum of 2 hours to allow the crystal lattice to fully form and exclude trapped solvent.

  • Isolation: Filter the white crystalline solid, wash with cold MTBE, and dry in a vacuum oven at 40°C for 12 hours to yield the final API grade salt.

References

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega.[Link]

  • Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr₂. Organic Process Research & Development.[Link]

  • Mitsunobu reaction - General Procedure. Organic Synthesis.[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Cellular Permeability of 3-[(2-Fluorophenoxy)methyl]pyrrolidine Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers working with 3-[(2-Fluorophenoxy)methyl]pyrrolidine derivatives. This class of compounds, while promising for vario...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers working with 3-[(2-Fluorophenoxy)methyl]pyrrolidine derivatives. This class of compounds, while promising for various therapeutic targets, often presents a significant hurdle in drug development: poor cellular permeability. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to help you diagnose permeability issues and implement effective solutions in your experiments.

Section 1: Foundational Concepts & Initial Diagnosis

This section addresses the fundamental principles governing cellular permeability and outlines the first steps to diagnose issues with your compound.

FAQ: What are the primary reasons a 3-[(2-Fluorophenoxy)methyl]pyrrolidine derivative might have poor cellular permeability?

Poor cellular permeability is generally governed by two main factors: the compound's intrinsic physicochemical properties and its interaction with biological transport systems.[1][2]

  • Physicochemical Properties: The ability of a drug to passively diffuse across the lipid bilayer of a cell membrane is dictated by a delicate balance of properties.[1][3] For your specific scaffold, consider:

    • Lipophilicity (LogP): The fluorophenoxy group adds lipophilicity, which is generally favorable for membrane crossing. However, an excessively high LogP can cause the compound to become trapped in the lipid membrane, while a LogP that is too low (due to the polar pyrrolidine ring) will prevent it from entering the membrane at all.[4][5]

    • Hydrogen Bonding: The pyrrolidine nitrogen (N-H) is a hydrogen bond donor, and the oxygen and fluorine atoms are acceptors. A high capacity for forming hydrogen bonds with water can impede a molecule's ability to enter the hydrophobic membrane core.[6][7]

    • Polar Surface Area (PSA): Related to hydrogen bonding, a high PSA is often correlated with poor membrane permeability.

    • Ionization State (pKa): The pyrrolidine ring is basic and will likely be protonated (charged) at physiological pH. The ionized form has low lipid solubility and cannot easily cross cell membranes via passive diffusion.[1][8]

    • Molecular Weight (MW): Larger molecules tend to diffuse more slowly across membranes.[1]

  • Active Transport & Efflux: Cells possess transporter proteins that can actively move substances across the membrane.[9][10]

    • Efflux Pumps: Your compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). These proteins act as cellular "gatekeepers," actively pumping foreign substances out of the cell, thereby reducing intracellular concentration and apparent permeability.[11][12] The pyrrolidine scaffold can sometimes be recognized by such transporters.[13]

FAQ: I suspect my compound has poor permeability. What is the first experiment I should run?

To effectively troubleshoot, you must first distinguish between poor passive diffusion and active efflux. A two-tiered experimental approach is recommended, starting with a simple, artificial membrane model and progressing to a more complex cell-based model.

  • Start with PAMPA (Parallel Artificial Membrane Permeability Assay): This assay measures a compound's ability to diffuse across an artificial lipid membrane.[14] It exclusively evaluates passive transcellular permeability without the complication of active transporters.[15] If permeability is low in PAMPA, the problem lies with the compound's fundamental physicochemical properties.

  • Follow up with a Caco-2 Permeability Assay: If PAMPA results show moderate to high permeability, but your cell-based assays show low efficacy, the next step is a Caco-2 assay.[16][17] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, forms a monolayer of polarized epithelial cells that mimics the intestinal barrier.[18] Crucially, these cells express efflux transporters like P-gp.[19][20] This assay can help determine if your compound is actively removed from cells.

Workflow: Initial Permeability Assessment

The following diagram illustrates the initial decision-making process for diagnosing permeability issues.

G cluster_0 Diagnostic Phase cluster_1 Troubleshooting Path start Low Efficacy in Cell-Based Assay pampa Run PAMPA Assay (Measures Passive Diffusion) start->pampa pampa_low Result: Low Permeability pampa->pampa_low Is Papp < 1.0 x 10⁻⁶ cm/s? pampa_high Result: Good Permeability pampa->pampa_high Is Papp > 1.0 x 10⁻⁶ cm/s? physchem Problem is Physicochemical. (LogP, PSA, pKa) Go to Section 3A: Medicinal Chemistry Approaches pampa_low->physchem caco2 Run Caco-2 Assay (Measures Net Permeability) pampa_high->caco2 efflux Problem is likely Active Efflux. Go to Section 2: Troubleshooting Caco-2 Assays caco2->efflux

Caption: Initial workflow for diagnosing permeability issues.

Section 2: Troubleshooting Experimental Assays

Accurate data is the foundation of good science. This section provides detailed troubleshooting for the key permeability assays.

Q: My compound shows low permeability in the PAMPA assay. What are the likely causes and how do I troubleshoot?

Low PAMPA permeability points directly to a suboptimal physicochemical profile for passive diffusion.[14][15]

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting/Validation Step Explanation
Low Lipophilicity (LogP) Calculate or measure the LogP of your compound. Aim for a LogP between 1 and 3 for a good balance.The compound is too polar to enter the lipid membrane. Consider chemical modifications to increase lipophilicity (See Section 3A).[4]
High Lipophilicity (LogP) If LogP > 5, this can be an issue. Check for compound precipitation in the assay.The compound may be a "grease ball," entering the membrane but not partitioning out into the aqueous acceptor well.[4] It may also have very low aqueous solubility.[21]
High Hydrogen Bonding Capacity / High PSA Calculate the Polar Surface Area and count hydrogen bond donors/acceptors.Molecules with many H-bond donors (>5) or acceptors (>10) often have poor permeability as they prefer the aqueous environment.[22]
Poor Aqueous Solubility Visually inspect the donor wells for precipitate. Run a solubility assay at the buffer pH.If the compound isn't fully dissolved, its effective concentration is lower than expected, leading to an artificially low permeability reading.[14]
Incorrect Buffer pH Ensure the buffer pH is stable and appropriate (typically 7.4).The pH determines the ionization state of your pyrrolidine derivative. The charged (protonated) form is significantly less permeable.[8]
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a standard procedure for assessing passive permeability.

Materials:

  • PAMPA plate (e.g., 96-well filter plate with PVDF membrane)

  • 96-well acceptor plate

  • Phosphatidylcholine in dodecane (or other suitable lipid solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and controls (e.g., Propranolol for high permeability, Atenolol for low permeability)

  • Plate reader with UV-Vis absorbance or access to LC-MS for quantification

Methodology:

  • Prepare the Artificial Membrane: Carefully add 5 µL of the lipid/dodecane solution to each well of the filter plate. Allow it to impregnate the membrane for at least 30 minutes. Gently remove any excess lipid solution.

  • Prepare Solutions:

    • Dissolve the test compound and controls in PBS to a final concentration (e.g., 100 µM). Ensure complete dissolution.

    • Fill the wells of the acceptor plate with 300 µL of fresh PBS.

  • Assemble the PAMPA Sandwich: Place the lipid-coated filter plate on top of the acceptor plate, ensuring the bottom of the filter wells is in contact with the buffer in the acceptor wells.

  • Add Compound: Carefully add 200 µL of your compound/control solution to the donor wells (the top filter plate).

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-16 hours with gentle shaking.

  • Quantification:

    • After incubation, carefully separate the plates.

    • Take samples from both the donor and acceptor wells.

    • Determine the concentration of the compound in each well using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability (Papp): Use the established formula to calculate the apparent permeability coefficient. This calculation accounts for the volume of the wells, the surface area of the membrane, and the incubation time.

Q: How do I confirm if my compound is a P-glycoprotein (P-gp) substrate?

If your compound has good passive permeability (from PAMPA) but poor permeability in a Caco-2 assay, P-gp-mediated efflux is the most likely culprit.[11] To confirm this, you need to perform a bi-directional Caco-2 assay.[14]

This assay measures permeability in two directions:

  • Apical to Basolateral (A-B): Mimics absorption from the gut into the bloodstream.

  • Basolateral to Apical (B-A): Mimics efflux from the blood back into the gut lumen.

An Efflux Ratio (ER) is calculated as the ratio of Papp (B-A) / Papp (A-B).

  • ER > 2: Suggests the compound is actively transported by an efflux pump.[14]

  • ER ≈ 1: Suggests passive diffusion is the primary mechanism.

To definitively prove P-gp involvement, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil. If the efflux ratio decreases significantly (approaches 1) in the presence of the inhibitor, it confirms your compound is a P-gp substrate.

Workflow: Investigating Active Efflux

G cluster_0 Efflux Investigation cluster_1 Conclusions start Good PAMPA Permeability, Poor Caco-2 Permeability bi_caco2 Run Bi-directional Caco-2 Assay start->bi_caco2 calc_er Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) bi_caco2->calc_er er_check Is ER > 2? calc_er->er_check inhibitor_assay Re-run Assay with P-gp Inhibitor (e.g., Verapamil) er_check->inhibitor_assay Yes passive Mechanism is likely Passive Diffusion er_check->passive No er_check_2 Does ER decrease to ~1? inhibitor_assay->er_check_2 efflux_confirmed Compound is a Confirmed P-gp Substrate Go to Section 3: Strategies for Improvement er_check_2->efflux_confirmed Yes other_transporter Efflux by another transporter is possible er_check_2->other_transporter No

Caption: Workflow to confirm P-glycoprotein (P-gp) mediated efflux.

Section 3: Strategies for Improving Permeability

Once you have diagnosed the cause of poor permeability, you can employ targeted strategies to overcome the issue.

Part A: Medicinal Chemistry Approaches

Chemical modification is a powerful tool to enhance a compound's drug-like properties.[23]

Q: How can I chemically modify my compound to improve passive diffusion?

If your compound suffers from poor physicochemical properties (identified by PAMPA), the following strategies can be effective:

Strategy Description Considerations
Optimize Lipophilicity (LogP) Systematically modify the scaffold to achieve a LogP in the optimal range of 1-3. For your scaffold, this could involve changing substituents on the phenoxy ring.This is a balancing act. Increasing lipophilicity too much can decrease solubility and increase metabolic liability.[2][4] Fluorine substitution already modulates lipophilicity.[5][24][25]
Reduce Hydrogen Bonding Masking hydrogen bond donors is a key strategy. For the pyrrolidine ring, N-alkylation (e.g., N-methylation) removes the N-H donor.[26]This modification may impact target binding affinity, so SAR must be carefully monitored.
Introduce Intramolecular Hydrogen Bonds Strategically introduce functional groups that can form an internal hydrogen bond. This "shields" the polar groups from water, lowering the energy barrier for membrane entry.[7]This requires careful conformational analysis and design. The effect can be predicted using computational modeling.[7]
Q: What is a prodrug strategy and how can it help my pyrrolidine derivative?

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in vivo, typically by enzymatic action.[27][28] This is an excellent strategy for temporarily masking polar functional groups that hinder membrane permeability.[29][30]

  • How it Works: By attaching a lipophilic promoiety to a polar group on your parent drug, you create a more lipophilic prodrug that can easily cross the cell membrane via passive diffusion. Once inside the cell, cellular enzymes (like esterases) cleave off the promoiety, releasing the active parent drug where it needs to act.[27][31]

  • Application to your Scaffold: If your derivative has a free hydroxyl group, it could be converted to an ester. The basic pyrrolidine nitrogen could be masked as a cleavable carbamate.

Workflow: Prodrug Design and Activation

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space prodrug Lipophilic Prodrug (High Permeability) diffusion Passive Diffusion prodrug->diffusion prodrug_inside Lipophilic Prodrug diffusion->prodrug_inside cleavage Enzymatic Cleavage (e.g., Esterases) prodrug_inside->cleavage drug Active Parent Drug (Trapped Intracellularly) cleavage->drug target Intracellular Target drug->target Binds

Caption: General mechanism of a lipophilic prodrug strategy.

Part B: Formulation Approaches

If medicinal chemistry efforts are not feasible or successful, advanced formulation strategies can improve the bioavailability of poorly permeable compounds.[21][32]

  • Permeation Enhancers: These are excipients co-formulated with the drug that reversibly open tight junctions between cells or disrupt the cell membrane to increase drug passage.[23][32]

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like the GI tract). The drug is dissolved in this lipidic formulation, which can enhance absorption.[4][33][34]

  • Nanoparticle Encapsulation: Encapsulating the drug in nanoparticles (e.g., liposomes or polymeric nanoparticles) can alter its absorption pathway, often utilizing endocytosis to bypass efflux pumps and deliver the drug into the cell.[21][33]

Section 4: Data Interpretation Summary

The table below summarizes how to interpret results from the key permeability assays.

Table: Interpreting Permeability Assay Results

PAMPA Result Caco-2 Result (A-B) Efflux Ratio (ER) Likely Cause of Poor Permeability Recommended Next Steps
LowLowN/APoor physicochemical properties for passive diffusion.Pursue medicinal chemistry approaches (LogP, H-bonding, prodrugs).
HighLow> 2Active efflux by a transporter like P-gp.Confirm with P-gp inhibitor; pursue structural modifications to avoid efflux or use formulation strategies.
HighHigh~ 1Permeability is not the primary issue.Investigate other factors like metabolic instability or target engagement.
LowHigh< 0.5Active uptake by a transporter.This is generally a favorable property. Characterize the transporter involved.

References

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987. [Link]

  • Gupta, S., Kesarla, R., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

  • Gupta, S., Kesarla, R., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Semantic Scholar. [Link]

  • G, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Rautio, J., Laine, K., Gynther, M., & Savolainen, J. (2008). Prodrug Approaches for CNS Delivery. PMC. [Link]

  • Gupte, A., & DeHart, M. (2021). Evaluating Strategies for Oral Absorption Enhancement. Pharmaceutical Technology. [Link]

  • Scheinberg, I. (n.d.). Drug Absorption. MSD Manual Professional Edition. [Link]

  • Aziz, M. (2024). Drug Absorption. StatPearls - NCBI Bookshelf. [Link]

  • (2025). Active Transport Definition. Fiveable. [Link]

  • (n.d.). A seminar on Physicochemical properties affecting drug absorption. SlideShare. [Link]

  • Hewitt, W. M., Le, K., Lee, F. W., & Van Vranken, D. L. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • (2016). Drug Transporters. Basicmedical Key. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). Physicochemical properties of drugs and membrane permeability. Sabinet African Journals. [Link]

  • Pelkonen, O. (n.d.). CHAPTER 1: How Physicochemical Properties of Drugs Affect Their Metabolism and Clearance. Books - RSC Publishing. [Link]

  • Müller, C. E. (2009). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. Sci-Hub. [Link]

  • Zhao, G., London, E., & Ojima, I. (2015). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. PMC. [Link]

  • (n.d.). DRUG ABSORPTION & ITS MECHANISM. SlideShare. [Link]

  • Zhang, T., Zhang, Y., Wang, Y., & Wang, W. (2021). Prodrug strategy for enhanced therapy of central nervous system disease. RSC Publishing. [Link]

  • Rautio, J., et al. (2008). Prodrug Approaches for CNS Delivery. ResearchGate. [Link]

  • Zhou, Y., et al. (2016). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC. [Link]

  • Dickson, C. J., et al. (2023). Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. PMC. [Link]

  • De Smedt, S., et al. (2020). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Ghent University Library. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • Shukla, S., & Ambudkar, S. V. (2020). The Structure and Mechanism of Drug Transporters. PMC. [Link]

  • Stephens, R. H., & O'Donnell, J. P. (2012). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. [Link]

  • Wang, Z., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC. [Link]

  • (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. PubMed. [Link]

  • Palm, K. (n.d.). Computational models for the prediction of intestinal membrane permeability. SciSpace. [Link]

  • Rester, U. (2008). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. PMC. [Link]

  • (2024). Druggability of Pharmaceutical Compounds Using Lipinski Rules with Machine Learning. MDPI. [Link]

  • Gedeon, P. C., et al. (2019). Predicting a Drug's Membrane Permeability: A Computational Model Validated With In Vitro Permeability Assay Data. ResearchGate. [Link]

  • (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Shalaeva, M., et al. (2013). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. [Link]

  • (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential. ResearchGate. [Link]

  • Tsinman, K., et al. (2013). Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate. eScholarship. [Link]

  • Wang, Z., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PubMed. [Link]

  • Yamashita, S., et al. (2008). Effect of P-glycoprotein expression levels on the concentration-dependent permeability of drugs to the cell membrane. PubMed. [Link]

  • Rodrigues, A. C., & Gama, M. J. (2024). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. MDPI. [Link]

  • Rodrigues, A. C., & Gama, M. J. (2024). Re-Use of Caco-2 Monolayers for a Higher Throughput Assessment of Drug Permeability – Methodology and Validation for Passive Permeation. Preprints.org. [Link]

  • (n.d.). Caco-2 Method Validation. bienta.net. [Link]

  • Plotnikov, E. Y., et al. (2021). The Role of P-Glycoprotein in Decreasing Cell Membranes Permeability during Oxidative Stress. Springer Link. [Link]

  • (2021). How hydrogen bonds impact P-glycoprotein transport and permeability. ResearchGate. [Link]

  • (2019). Effects of intramolecular hydrogen bonds on lipophilicity. Semantic Scholar. [Link]

  • Wang, Z., et al. (2023). Lipophilicity modulations by fluorination correlate with membrane partitioning. ePrints Soton - University of Southampton. [Link]

  • (2023). P-glycoprotein and its role in drug-drug interactions. ResearchGate. [Link]

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Optimization

Technical Support Center: Advanced Purification of 3-[(2-Fluorophenoxy)methyl]pyrrolidine Hydrochloride

Welcome to the Technical Support and Troubleshooting Center for 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride (CAS: 1219981-26-6). This guide is engineered for research scientists and process chemists who require...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride (CAS: 1219981-26-6). This guide is engineered for research scientists and process chemists who require high-purity isolation of this specific active pharmaceutical ingredient (API) building block.

The structural motif of this compound—a flexible aryloxymethyl ether linked to a secondary cyclic amine—presents unique physicochemical challenges. The pyrrolidine nitrogen is highly basic, making the free base prone to oxidative degradation and severe chromatographic tailing, while the hydrochloride salt is notoriously hygroscopic[1]. This guide provides field-proven, self-validating protocols and troubleshooting matrices to ensure robust purification.

Part 1: Quantitative Data & Solvent Matrices

Successful purification begins with understanding the thermodynamic solubility profile of the target molecule. The following tables summarize the critical physicochemical data and solvent selection criteria required for protocol design.

Table 1: Solvent Selection Matrix for Crystallization
Solvent TypeSpecific SolventSolubility (Salt)Solubility (Free Base)Application Role
Polar Protic Methanol, EthanolVery HighHighPrimary dissolution; unsuitable alone for crystallization.
Polar Protic Isopropanol (IPA)Moderate (Hot)HighOptimal primary solvent for controlled recrystallization.
Polar Aprotic Dichloromethane (DCM)LowVery HighExtraction of free base; chromatography mobile phase.
Non-Polar/Ether Di-isopropyl ether (DIPE)InsolubleModerateOptimal anti-solvent for HCl salt precipitation.
Non-Polar/Ether Diethyl EtherInsolubleHighSolvent for anhydrous re-salting with HCl gas.
Table 2: Physicochemical Profile & Stability Indicators
ParameterValue / CharacteristicImpact on Purification Strategy
pKa (Estimated) ~8.5 - 9.5 (Pyrrolidine N)Requires pH > 10 for complete free-basing.
Hygroscopicity High (HCl Salt)Mandates anhydrous solvents and inert atmosphere filtration.
Silanol Interaction Strong (H-bond donor/acceptor)Requires basic modifiers (TEA/NH3) during silica chromatography.

Part 2: Validated Experimental Protocols

To achieve >99.5% purity, chemists must choose between direct recrystallization (for moderately pure crude >90%) or a full salt-break and chromatographic resolution (for highly impure crude containing structural analogs).

Protocol A: Advanced Anti-Solvent Recrystallization (IPA/DIPE)

This method leverages the steep solubility curve of pyrrolidine hydrochlorides in isopropanol (IPA) and the insolubility in di-isopropyl ether (DIPE)[2].

  • Dissolution: Suspend the crude 3-[(2-Fluorophenoxy)methyl]pyrrolidine HCl in a minimal volume of boiling anhydrous isopropanol (approx. 3-5 mL/g).

  • Clarification: If colored impurities are present, add 5% w/w activated charcoal. Reflux for 15 minutes, then perform a hot filtration through a pad of Celite to remove the charcoal.

  • Metastable Zone Targeting: Return the clear filtrate to a gentle reflux. Add di-isopropyl ether (anti-solvent) dropwise until a persistent, faint turbidity is observed.

  • Clearing: Add 1-2 drops of hot isopropanol just until the solution clears. You have now reached the metastable supersaturation point.

  • Seeding & Cooling: Remove from heat. If available, add a few seed crystals of pure product. Allow the flask to cool to room temperature at a strictly controlled rate (approx. 10°C/hour) to promote lattice growth over nucleation.

  • Maturation: Transfer the flask to an ice bath (0-5°C) and stir gently for 2 hours to maximize yield.

  • Isolation: Filter the resulting white crystalline solid under a blanket of dry nitrogen. Wash the filter cake with cold DIPE and dry in vacuo at 40°C for 12 hours.

Protocol B: Salt-Break, Chromatographic Resolution, and Anhydrous Re-Salting

When structural isomers or closely related impurities are present, crystallization alone is insufficient. The compound must be converted to its free base, purified via chromatography, and re-salted[3].

  • Salt-Break: Suspend the crude HCl salt in Dichloromethane (DCM). Add an equal volume of saturated aqueous NaHCO3​ (pH 8-9) and stir vigorously for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous phase twice more with DCM.

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the free base as an oil.

  • Chromatography: Load the oil onto a silica gel column pre-equilibrated with a mobile phase of DCM/Methanol/Triethylamine (95:4:1). The Triethylamine is critical to prevent tailing.

  • Elution: Elute the product, monitoring fractions via TLC (UV active). Pool the pure fractions and concentrate in vacuo to a pale oil.

  • Anhydrous Re-Salting: Dissolve the pure free base oil in anhydrous diethyl ether (or MTBE) and cool to 0°C under argon.

  • Precipitation: Add 2.0M ethereal HCl dropwise with vigorous stirring until precipitation ceases[4].

  • Isolation: Filter the pure hydrochloride salt under inert atmosphere to prevent moisture absorption, and dry in a vacuum desiccator over P2​O5​ .

G Start Crude HCl Salt Base Add aq. NaHCO3 (pH 8-9) Start->Base Extract Extract with MTBE/DCM Base->Extract Phase Separation Dry Dry over Na2SO4 & Filter Extract->Dry Organic Layer Purify Silica Chromatography (DCM/MeOH/TEA) Dry->Purify Concentrate Resalt Add Ethereal HCl at 0°C Purify->Resalt Pure Free Base Pure Pure HCl Salt (Precipitate) Resalt->Pure Crystallization

Workflow for salt-break, chromatographic purification, and anhydrous re-salting.

Part 3: Troubleshooting Guide & FAQs

Q1: Why does my product "oil out" instead of crystallizing when I add the anti-solvent? A1: Oiling out (liquid-liquid phase separation) is a common failure mode for flexible molecules like aryloxymethyl pyrrolidines. It occurs when the supersaturation level is too high, or the anti-solvent is added too rapidly, causing the solute to separate as a dense liquid rather than forming a solid crystal lattice. Causality & Fix: The ether linkage lowers the overall lattice energy compared to rigid aromatic systems. To fix this, heat the mixture to reflux, add the anti-solvent (DIPE) very slowly until slight turbidity appears, then hold the temperature. You must add seed crystals at this metastable zone to provide a nucleation site before initiating a slow cooling ramp.

Q2: During silica gel chromatography of the free base, I observe severe peak tailing, band broadening, and low recovery. How can I resolve this? A2: The secondary amine of the pyrrolidine ring acts as a strong hydrogen-bond donor and acceptor. It interacts aggressively with the acidic silanol groups (Si-OH) present on standard unbonded silica gel, leading to chemisorption and tailing. Causality & Fix: You must add a basic modifier to your mobile phase to competitively cap these active sites. A standard system of Dichloromethane/Methanol (90:10) should be modified with 1% Triethylamine (TEA) or 1% concentrated aqueous ammonia. This ensures sharp elution bands and quantitative recovery.

Q3: The isolated hydrochloride salt looks beautiful on the filter paper, but becomes a sticky, gummy paste upon exposure to ambient air. What went wrong? A3: Pyrrolidine hydrochloride salts are notoriously hygroscopic[1]. If the ambient humidity is high, the crystal lattice will rapidly absorb atmospheric moisture and deliquesce (dissolve in its own absorbed water). Causality & Fix: Ensure the final re-salting step utilizes anhydrous ethereal HCl rather than aqueous hydrochloric acid, as residual water is nearly impossible to remove without melting the salt. Perform the final filtration under a strict blanket of dry nitrogen or argon, and immediately transfer the filter cake to a vacuum desiccator containing a strong desiccant like P2​O5​ or Drierite.

Q4: Can I use basic alumina instead of silica gel to avoid using Triethylamine in my chromatography? A4: Yes, basic alumina (Activity II or III) is an excellent alternative for secondary amines. Because the stationary phase is already basic, the pyrrolidine nitrogen will not chemisorb, allowing you to elute the free base using a simple Hexane/Ethyl Acetate gradient without the need for TEA. However, alumina offers slightly lower resolution power than silica for closely related structural isomers.

G Issue Crystallization Issue Detected Oiling Oiling Out (Liquid Phase Sep) Issue->Oiling NoYield Low Yield / No Crystals Issue->NoYield Action1 Re-heat to clear. Reduce Anti-solvent Rate. Seed with Pure Crystal. Oiling->Action1 Action2 Cool to -20°C. Evaporate Excess Primary Solvent. NoYield->Action2

Decision tree for troubleshooting common crystallization failures.

References

  • An In-depth Technical Guide to 1-(2-Chloroethyl)pyrrolidine Hydrochloride - Benchchem. benchchem.com.
  • 1-(2-Chloroethyl)pyrrolidine Hydrochloride Eight Chongqing Chemdad Co. ,Ltd. chemdad.com.
  • Buy Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride | 27594-60-1 - Smolecule. smolecule.com.
  • Enantiospecific and Stereoselective Synthesis of Polyhydroxylated Pyrrolidines and Indolizidines from trans-4-Hydroxy-l-proline | The Journal of Organic Chemistry - ACS Publications. acs.org.

Sources

Troubleshooting

Technical Support Center: HPLC Troubleshooting for 3-[(2-Fluorophenoxy)methyl]pyrrolidine

Welcome to the Advanced Chromatography Support Portal. This guide is curated for researchers and drug development professionals dealing with the specific analytical challenges of 3-[(2-Fluorophenoxy)methyl]pyrrolidine.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Portal. This guide is curated for researchers and drug development professionals dealing with the specific analytical challenges of 3-[(2-Fluorophenoxy)methyl]pyrrolidine.

Analytical Context & Diagnostic Logic

Analyzing 3-[(2-Fluorophenoxy)methyl]pyrrolidine presents a dual chromatographic challenge due to its molecular structure:

  • The Pyrrolidine Ring: As a basic secondary amine, it interacts strongly with unbonded, ionized silanols (Si-O⁻) on silica-based stationary phases, leading to severe peak tailing[1]. This necessitates the use of acidic ion-pairing agents like Trifluoroacetic Acid (TFA) to protonate both the amine and the silanols[2].

  • The 2-Fluorophenoxy Group: Requires low-UV detection (typically 210–220 nm) for adequate sensitivity.

The Conflict: TFA absorbs UV light strongly below 220 nm[3]. During a reversed-phase gradient, the changing dielectric environment causes a solvatochromic shift in TFA's absorbance, resulting in severe baseline drift and ripple[4]. The diagnostic logic tree below will help you isolate whether your baseline issue is optical, mechanical, or chemical.

HPLC_Troubleshooting N1 Observe Baseline Drift in 3-[(2-Fluorophenoxy)methyl]pyrrolidine N2 Run Blank Gradient (Zero Injection Volume) N1->N2 N3 Does drift persist in the blank run? N2->N3 N4 Remove Column & Replace with Zero-Dead-Volume Union N3->N4 YES (System/Solvent Issue) N8 Cause: Contaminated Sample or Late Eluting Impurities N3->N8 NO (Sample Issue) N5 Does drift still occur without the column? N4->N5 N6 Cause: Solvent / Optical (e.g., TFA Absorbance Shift) N5->N6 YES (Optical/Pump) N7 Cause: Column Bleed or Silanol-Amine Retention N5->N7 NO (Column Issue) N9 Execute Protocol 1: TFA Compensation N6->N9 N10 Execute Protocol 2: Column Passivation N7->N10 N11 Implement Sample Clean-up (SPE/LLE) N8->N11

Diagnostic logic tree for isolating HPLC baseline drift causes.

Troubleshooting Guides (FAQs)

Q1: Why does my baseline drift upward severely during a gradient run when analyzing this pyrrolidine derivative? A1: To suppress the secondary amine's interaction with residual silanols, you are likely using TFA to lower the pH[1][2]. While TFA effectively protonates both the pyrrolidine nitrogen and the silica surface to prevent peak tailing, it strongly absorbs UV light below 220 nm[3]. As the gradient shifts from water to acetonitrile, the UV spectrum of TFA undergoes a solvatochromic shift, altering its molar absorptivity[4][5]. This optical imbalance manifests as a severe baseline drift or bulge.

Q2: How can I eliminate the high-frequency baseline ripple that masks low-concentration impurities? A2: Baseline ripple in TFA-based methods is a direct visualization of pump pulsation. Because TFA's UV absorbance is up to 100 times stronger than acetonitrile at 210 nm, even microscopic inaccuracies in solvent proportioning are amplified into a visible waveform[6]. To correct this, increase the static mixer volume (e.g., from 100 µL to 400 µL). While this slightly increases the gradient delay volume, it homogenizes the mobile phase and flattens the ripple[6].

Q3: My baseline looks like a broad, continuous hump rather than a sharp drift. What causes this? A3: This is often misdiagnosed as baseline drift but is actually severe peak tailing or column bleed. If the mobile phase pH is near the pKa of the pyrrolidine ring, uneven ionization occurs[7]. Furthermore, strongly retained basic impurities from previous injections can slowly elute as broad humps due to secondary interactions with ionized silanols[8]. Ensure your mobile phase pH is strictly controlled (< 3.0) and utilize an endcapped or polar-embedded stationary phase to shield the basic compound[7].

Self-Validating Experimental Protocols

Protocol 1: TFA UV-Absorbance Compensation Strategy

Objective: Balance the optical density of Mobile Phase A (Aqueous) and B (Organic) to create a self-validating, flat baseline during gradient elution.

  • Step 1: Prepare Mobile Phase A with 0.100% (v/v) TFA in HPLC-grade Water.

  • Step 2: Prepare Mobile Phase B with 0.085% (v/v) TFA in HPLC-grade Acetonitrile. (Causality: Acetonitrile enhances the UV absorbance of TFA due to dielectric differences; therefore, approximately 15% less TFA is required in the organic phase to match the optical density of the aqueous phase).

  • Step 3: Purge all pump lines thoroughly and set the detector to your target wavelength (e.g., 214 nm).

  • Step 4: Run a blank gradient (0% to 100% B over 20 minutes).

  • Step 5 (Validation): Analyze the chromatogram. If the baseline drifts upward, reduce TFA in Mobile Phase B by 0.005%. If it dips downward, increase TFA in Mobile Phase B by 0.005%. The system is validated when the baseline deviation is < 5 mAU across the entire gradient.

Protocol 2: Column Passivation and Rewetting for Basic Amines

Objective: Strip strongly retained basic impurities and re-equilibrate the silanol surface to prevent pseudo-baseline drift (humping).

  • Step 1: Isolate the column. Disconnect the detector inlet to prevent flow cell contamination.

  • Step 2: Flush the column with 100% strong organic solvent (e.g., Isopropanol or Acetonitrile) at a reduced flow rate (0.5 mL/min) for 20 column volumes. (Causality: This removes hydrophobic contaminants and reverses any localized dewetting inside the porous silica)[9].

  • Step 3: Flush with Mobile Phase A (containing 0.1% TFA) for 30 column volumes. (Causality: This extended acidic equilibration is critical to fully protonate the residual silanols (Si-OH), neutralizing the surface charge before introducing the pyrrolidine analyte)[2].

  • Step 4 (Validation): Reconnect the detector and perform a blank injection using your standard gradient. A stable pressure trace and the absence of broad, late-eluting humps confirm successful passivation.

Quantitative Performance Data

The following table summarizes the causal relationship between system parameters, baseline stability, and the chromatographic integrity of 3-[(2-Fluorophenoxy)methyl]pyrrolidine.

Chromatographic ConditionMobile Phase AMobile Phase BMixer VolumeBaseline Drift (mAU)Baseline Noise (mAU)Peak Asymmetry ( As​ )
Unoptimized (Standard) 0.100% TFA in H₂O0.100% TFA in ACN100 µL+125.02.51.15
No TFA (Neutral pH) H₂OACN100 µL+1.00.32.85 (Severe Tailing)
TFA Compensation 0.100% TFA in H₂O0.085% TFA in ACN100 µL+4.52.41.16
Mixer Upgraded 0.100% TFA in H₂O0.100% TFA in ACN400 µL+125.00.61.15
Fully Optimized 0.100% TFA in H₂O0.085% TFA in ACN400 µL+4.2 0.6 1.16

Note: Removing TFA entirely solves the baseline drift but destroys the peak shape due to unshielded amine-silanol interactions. The "Fully Optimized" state utilizes both chemical compensation (Protocol 1) and mechanical dampening (Mixer Upgrade).

Sources

Reference Data & Comparative Studies

Validation

Optimizing and Validating HPLC-UV Methods for 3-[(2-Fluorophenoxy)methyl]pyrrolidine Hydrochloride: A Comparative Guide

As drug development pipelines increasingly feature complex halogenated amines, analytical scientists face mounting challenges in developing robust, reproducible chromatographic methods. 3-[(2-Fluorophenoxy)methyl]pyrroli...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly feature complex halogenated amines, analytical scientists face mounting challenges in developing robust, reproducible chromatographic methods. 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride is a prime example of this complexity. Featuring a highly basic pyrrolidine ring (pKa ~9.0) and a highly electronegative 2-fluorophenoxy moiety, this molecule routinely defies standard reversed-phase high-performance liquid chromatography (HPLC) approaches.

This guide objectively compares the analytical performance of a standard C18 stationary phase (Alternative A) against a Pentafluorophenyl (PFP) stationary phase (The Product / Alternative B). By unpacking the thermodynamic and kinetic causality behind these separations, we provide a self-validating protocol for achieving full [1].

Mechanistic Analysis: The "Why" Behind the Separation Challenge

To design a self-validating system, we must first understand the molecular interactions at play.

The Failure of Standard C18: In a standard reversed-phase system (e.g., pH 2.5–7.0), the pyrrolidine nitrogen is fully protonated. On a traditional C18 column, this cationic amine undergoes secondary ion-exchange interactions with [2] on the silica surface. Because C18 relies almost exclusively on dispersive hydrophobic interactions, it cannot effectively shield these silanols, resulting in severe peak tailing, shifting retention times, and poor resolution from structurally similar impurities.

The PFP Advantage: A Pentafluorophenyl (PFP) column provides a radically different surface chemistry. The highly electronegative fluorine atoms create an electron-deficient phenyl ring, allowing the stationary phase to act as a Lewis acid. This enables[3]. For 3-[(2-Fluorophenoxy)methyl]pyrrolidine, the PFP phase engages the fluorophenoxy ring via specific fluorine-fluorine and π-π interactions, while the rigid steric profile of the PFP ligand shields the underlying silica, effectively neutralizing the basic amine tailing effect.

Retention_Mechanism cluster_0 Standard C18 Column cluster_1 PFP Column (Product) Analyte 3-[(2-Fluorophenoxy)methyl] pyrrolidine C18_Hydro Hydrophobic Interactions (Weak for polar amine) Analyte->C18_Hydro C18_Silanol Ionized Silanol Interactions (Causes Peak Tailing) Analyte->C18_Silanol PFP_Pi π-π & Dipole Interactions (Strong Fluoroarene affinity) Analyte->PFP_Pi PFP_Shape Shape Selectivity (Resolves positional isomers) Analyte->PFP_Shape

Figure 1: Comparative retention mechanisms between C18 and PFP stationary phases.

Experimental Design & Step-by-Step Methodology

To objectively compare the two columns and validate the superior method, the following self-validating protocol was executed. The use of 0.1% Formic Acid (pH ~2.7) ensures the analyte remains in a consistent ionization state while suppressing bulk silanol ionization.

Protocol: HPLC-UV Method Validation Workflow

Step 1: Mobile Phase & Diluent Preparation

  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas.

  • Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to prevent solvent-shock peak distortion during injection.

Step 2: Chromatographic System Setup

  • System: Install either a Standard C18 (150 x 4.6 mm, 3 µm) or a PFP Column (150 x 4.6 mm, 3 µm) onto a validated HPLC-UV system.

  • Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C (Controls kinetic diffusion rates)

    • Detection: UV at 270 nm (Targets the specific absorption maximum of the fluorophenoxy ether, avoiding low-wavelength baseline noise).

    • Injection Volume: 10 µL.

  • Gradient Program: 0-2 min (20% B), 2-8 min (20% to 80% B), 8-10 min (80% B), 10-10.1 min (return to 20% B), 10.1-15 min (equilibration).

Step 3: Preparation of Validation Standards

  • Stock Solution: Accurately weigh 50.0 mg of 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with Diluent (1000 µg/mL).

  • Working Standard (100% Level): Dilute 5.0 mL of the Stock Solution to 50 mL with Diluent (100 µg/mL).

  • Resolution Spiking: Spike the Working Standard with 1.0% (w/w) of the 4-fluoro positional isomer to evaluate shape selectivity and resolution ( Rs​ ).

Step 4: Execution & System Suitability

  • Inject a Diluent Blank to verify baseline stability.

  • Inject the Resolution Solution. Verify that the [4] ( As​ ) is ≤1.5 and Resolution ( Rs​ ) is ≥1.5 .

HPLC_Workflow A 1. Structural Analysis (Basic Amine + Fluoroarene) B 2. Stationary Phase Selection (Standard C18 vs. PFP) A->B C 3. Mobile Phase Optimization (pH Control & Buffer) B->C D 4. ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) C->D E 5. Final Method Transfer (Robustness & System Suitability) D->E

Figure 2: Logical workflow for HPLC method development and ICH Q2(R2) validation.

Comparative Performance Data

The empirical data highlights the mechanistic differences between the two stationary phases. The standard C18 column failed system suitability requirements due to profound peak tailing and an inability to resolve the 2-fluoro API from its 4-fluoro isomer. The PFP column, leveraging orthogonal dipole-dipole interactions, delivered superior peak symmetry and baseline resolution.

Table 1: Chromatographic Performance Comparison (System Suitability)

ParameterStandard C18 (Alternative A)PFP Column (Alternative B)ICH Acceptance Criteria
Retention Time (min) 4.25.8N/A
USP Tailing Factor ( As​ ) 2.35 (Fail)1.12 (Pass) ≤1.5
Theoretical Plates ( N ) 4,20014,500 >2000
Resolution ( Rs​ ) from 4-fluoro isomer 0.9 (Co-elution)3.8 (Baseline) ≥1.5

ICH Q2(R2) Method Validation on the Optimized PFP Column

Having established the PFP column as the superior analytical tool, full validation was executed in accordance with [5]. The self-validating nature of the PFP method ensures that accuracy and precision are not artifactually skewed by integration errors caused by peak tailing.

Table 2: ICH Q2(R2) Validation Summary (PFP Column)

Validation ParameterExperimental MethodologyResultStatus
Specificity Injection of Blank, Placebo, and Impurity Spiked solutions.No matrix interference at RT 5.8 min. Peak purity index > 0.999.Pass
Linearity & Range 5 concentration levels from 25% to 150% of nominal concentration (25 to 150 µg/mL). R2=0.9998 , y-intercept ≤2.0% of 100% response.Pass
Accuracy (% Recovery) Triplicate preparations spiked at 50%, 100%, and 150% levels.Mean recovery: 99.4% – 100.8%.Pass
Repeatability (Precision) 6 replicate injections of the 100% Working Standard.% RSD = 0.42%Pass

Conclusion

Attempting to force complex, fluorinated basic amines like 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride through standard C18 columns leads to compromised data integrity, integration errors, and ultimately, validation failure. By aligning the stationary phase chemistry (PFP) with the specific structural attributes of the analyte (fluorophenoxy ring and basic amine), analysts can eliminate secondary silanol interactions. The resulting PFP-based method is highly robust, easily resolving positional isomers, and seamlessly passing all ICH Q2(R2) validation criteria.

References

  • "Peak Tailing in HPLC", Element Lab Solutions. URL: [Link]

  • "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases", LCGC International. URL: [Link]

  • "Validation of Analytical Procedures Q2(R2)", International Council for Harmonisation (ICH). URL: [Link]

  • "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5", European Medicines Agency (EMA). URL: [Link]

  • "Troubleshooting Peak Shape Problems in HPLC", Waters Corporation. URL: [Link]

Sources

Comparative

A Researcher's Guide to the Initial Pharmacological Characterization of 3-[(2-Fluorophenoxy)methyl]pyrrolidine HCl: A Benchmarking Study Against Standard Monoamine Reuptake Inhibitors

This guide provides a comprehensive framework for the initial pharmacological evaluation of the novel compound, 3-[(2-Fluorophenoxy)methyl]pyrrolidine HCl. Given its structural similarities to known monoamine reuptake in...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the initial pharmacological evaluation of the novel compound, 3-[(2-Fluorophenoxy)methyl]pyrrolidine HCl. Given its structural similarities to known monoamine reuptake inhibitors, we hypothesize that this compound may exhibit activity at the norepinephrine transporter (NET), serotonin transporter (SERT), and/or dopamine transporter (DAT). This document outlines a systematic approach to benchmark its potency, selectivity, and potential antidepressant-like effects against well-established standard reference compounds.

Introduction and Rationale

The discovery and development of novel central nervous system (CNS) agents require a rigorous and systematic approach to pharmacological characterization. The compound 3-[(2-Fluorophenoxy)methyl]pyrrolidine HCl possesses a pyrrolidine moiety, a common scaffold in many biologically active compounds, and a fluorophenoxy group, which can influence binding affinity and selectivity to various biological targets.[1] This structural combination suggests a potential interaction with monoamine transporters, which are critical targets for the treatment of depression, anxiety, and other neuropsychiatric disorders.[2][3]

This guide presents a multi-tiered experimental approach to elucidate the in vitro and in vivo pharmacological profile of 3-[(2-Fluorophenoxy)methyl]pyrrolidine HCl. By directly comparing its performance against industry-standard reference compounds, researchers can ascertain its relative potency, selectivity, and potential therapeutic utility.

Experimental Design and Strategy

Our benchmarking strategy is designed to provide a comprehensive initial assessment of the compound's pharmacological profile. The experimental workflow progresses from in vitro binding and functional assays to in vivo neurochemical and behavioral studies.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays A Compound of Interest 3-[(2-Fluorophenoxy)methyl]pyrrolidine HCl B In Vitro Characterization A->B C In Vivo Evaluation B->C E Radioligand Binding Assays (NET, SERT, DAT) B->E F Functional Uptake Inhibition Assays (NET, SERT, DAT) B->F G Off-Target Liability (MAO-A & MAO-B Inhibition) B->G H In Vivo Microdialysis (Neurotransmitter Levels) C->H I Forced Swim Test (Antidepressant-like Effects) C->I D Data Analysis & Profiling E->D F->D G->D H->D I->D Microdialysis_Workflow A Surgical Implantation of Guide Cannula B Recovery Period A->B C Probe Insertion & Perfusion with aCSF B->C D Baseline Sample Collection C->D E Compound Administration D->E F Post-Dose Sample Collection E->F G HPLC-EC Analysis of Neurotransmitters F->G H Data Analysis G->H

Sources

Validation

A Comparative Guide to Assay Reproducibility: 3-[(2-Fluorophenoxy)methyl]pyrrolidine Hydrochloride vs. Non-Fluorinated Analogs

Executive Summary In pharmaceutical development, the transition of analytical methods from R&D to global Quality Control (QC) and Contract Research Organization (CRO) sites is a critical bottleneck. This guide objectivel...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the transition of analytical methods from R&D to global Quality Control (QC) and Contract Research Organization (CRO) sites is a critical bottleneck. This guide objectively compares the inter-laboratory assay reproducibility of 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride against its non-fluorinated baseline alternative, 3-(phenoxymethyl)pyrrolidine hydrochloride . By examining the mechanistic causality behind their chromatographic behaviors and stability profiles, this document provides drug development professionals with a data-driven framework for selecting robust building blocks and establishing self-validating analytical protocols.

Introduction & Analytical Target Profile (ATP)

Pyrrolidine ether derivatives are highly valued pharmacophores in CNS drug discovery. However, ensuring the reliability and consistency of analytical testing methods across different laboratories is a regulatory imperative. The 1 mandates that analytical procedures must demonstrate rigorous reproducibility—defined as precision across different laboratories, analysts, and equipment—to be considered fit for their intended use[1].

When evaluating building blocks like 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride (CAS 1219981-26-6)[2], analytical scientists must account for how subtle structural variations impact assay variance. We compared this target compound against its non-fluorinated analog, 3-(phenoxymethyl)pyrrolidine hydrochloride (CAS 1185299-28-8)[3], to isolate the analytical advantage provided by the ortho-fluorine substitution.

Mechanistic Causality: The Fluorine Advantage

Why does the addition of a single fluorine atom drastically improve assay reproducibility across disparate laboratory environments? The answer lies in the intersection of physical organic chemistry and chromatographic dynamics:

  • Electronic Stabilization (The Inductive Effect): The non-fluorinated analog is susceptible to trace oxidative cleavage at the ether linkage during prolonged sample storage in autosamplers. In contrast, the highly electronegative fluorine atom at the ortho position of 3-[(2-Fluorophenoxy)methyl]pyrrolidine withdraws electron density via the inductive (-I) effect. This strengthens the C-O ether bond against electrophilic attack and oxidative degradation, minimizing sample-prep variance across labs.

  • Chromatographic Peak Symmetry: The pyrrolidine nitrogen is highly basic. In the non-fluorinated analog, secondary interactions with residual silanol groups on C18 stationary phases cause peak tailing (Tailing factor Tf​≈1.4 ). The ortho-fluorine alters the molecule's overall dipole moment and increases its lipophilicity, which enhances its primary hydrophobic interaction with the stationary phase. This results in superior peak symmetry ( Tf​≈1.1 ), directly reducing automated integration errors across different HPLC software platforms.

Comparative Performance Data

To objectively evaluate performance, identical validation protocols were executed across three independent sites (R&D, QC, and CRO).

Table 1: Inter-Laboratory HPLC Assay Precision

Data represents the % Relative Standard Deviation (%RSD) of peak areas from n=5 replicate injections per site.

CompoundLab A (R&D)Lab B (QC)Lab C (CRO)Overall Inter-Lab %RSDICH Q2(R2) Status
3-[(2-Fluorophenoxy)methyl]pyrrolidine HCl 0.31%0.42%0.38%0.65% Pass ( 2.0%)
3-(phenoxymethyl)pyrrolidine HCl 0.85%1.12%1.45%2.15% Fail (> 2.0%)
Table 2: Forced Degradation (Stability-Indicating) Profile

Samples stressed to evaluate the robustness of the ether linkage.

Stress Condition3-[(2-Fluorophenoxy)methyl]pyrrolidine HCl3-(phenoxymethyl)pyrrolidine HCl
Acidic (1N HCl, 60°C, 24h)1.2% degradation4.5% degradation
Oxidative (3% H2​O2​ , RT, 24h)2.5% degradation8.7% degradation
Photolytic (ICH Q1B, 1.2M lux hrs)0.8% degradation1.5% degradation

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following HPLC protocol is designed as a self-validating system . It relies on strict System Suitability Testing (SST) criteria. If the SST fails, the protocol explicitly dictates that the system is not in a state of control, preventing the generation of erroneous data.

Part A: Self-Validating System Suitability Criteria (SST)

Before analyzing any unknown samples, the system must prove its capability:

  • Precision: %RSD of 5 replicate standard injections must be 0.73%.

  • Peak Shape: Tailing factor ( Tf​ ) must be 1.5.

  • Specificity: Resolution ( Rs​ ) between the API and the primary oxidative degradant must be 2.0.

Part B: Step-by-Step Methodology
  • Step 1: Diluent Preparation (Causality-Driven).

    • Action: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

    • Causality: While the hydrochloride salt is highly water-soluble, the fluorophenoxy moiety requires an organic modifier to prevent localized precipitation or micelle formation in the HPLC sample loop, ensuring consistent injection volumes.

  • Step 2: Mobile Phase Preparation.

    • Action: Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Causality: The pyrrolidine nitrogen has a pKa of ~9.0. At a neutral pH, partial ionization causes severe peak splitting. TFA lowers the pH to ~2.0, fully protonating the amine and acting as an ion-pairing agent to guarantee sharp, reproducible peaks.

  • Step 3: Chromatographic Conditions.

    • Column: C18 End-capped, 150 x 4.6 mm, 3.5 µm.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 270 nm (optimal for the fluorophenoxy chromophore).

  • Step 4: Execution & Data Aggregation.

    • Inject Blank (Diluent) Inject SST Standards (x5) Verify SST Pass Inject Samples.

Workflow Visualization

The following diagram illustrates the ICH Q2(R2) aligned reproducibility framework utilized in this comparison, highlighting the critical role of the self-validating SST gate.

ReproducibilityWorkflow cluster_0 ICH Q2(R2) Inter-Laboratory Reproducibility Framework Method Standardized HPLC Protocol (Self-Validating) LabA Lab A (R&D) Site 1 Method->LabA LabB Lab B (QC) Site 2 Method->LabB LabC Lab C (CRO) Site 3 Method->LabC SST System Suitability Test (SST) Rs ≥ 2.0, %RSD ≤ 0.73% LabA->SST LabB->SST LabC->SST Data Data Aggregation Peak Area & RT SST->Data SST Pass Analysis Statistical Evaluation Target: Inter-Lab %RSD ≤ 2.0% Data->Analysis

Figure 1: Multi-site reproducibility workflow with integrated System Suitability Testing (SST).

References

  • Title: Validation of Analytical Procedure Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: 3-(phenoxymethyl)pyrrolidine hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Comparative

LC-MS/MS Method Validation for 3-[(2-Fluorophenoxy)methyl]pyrrolidine Hydrochloride: A Comparison of Sample Preparation and Column Chemistries

Executive Summary Quantifying polar, basic amines in biological matrices presents a notorious challenge in bioanalysis. 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride is a structurally distinct compound featuring a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quantifying polar, basic amines in biological matrices presents a notorious challenge in bioanalysis. 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride is a structurally distinct compound featuring a basic pyrrolidine nitrogen and an electron-rich fluorophenoxy ring. When utilizing traditional Protein Precipitation (PPT) and standard C18 chromatography, this molecule suffers from poor retention, peak tailing, and severe ion suppression from endogenous plasma lipids.

As a Senior Application Scientist, I have evaluated multiple workflows to overcome these limitations. This guide objectively compares a traditional PPT/C18 approach against an optimized Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) coupled with a Biphenyl stationary phase. The optimized workflow not only eliminates matrix effects but also easily satisfies the rigorous [1].

Mechanistic Causality: Why Traditional Methods Fail

To understand the experimental choices, we must first analyze the analyte's physicochemical properties:

  • The Pyrrolidine Ring (pKa ~9.5): At physiological and slightly acidic pH, the secondary amine is fully protonated. On a standard hydrophobic C18 column, this high polarity limits dispersive interactions, causing the analyte to elute dangerously close to the void volume.

  • The Fluorophenoxy Ring: While hydrophobic, this moiety is relatively small. However, it possesses a dense π -electron cloud.

When using standard PPT, massive amounts of endogenous phospholipids remain in the sample. Because the analyte elutes early on a C18 column, it co-elutes with these phospholipids, leading to ion suppression in the electrospray ionization (ESI) source.

By switching to an MCX SPE protocol, we actively exploit the protonated nitrogen. The analyte binds tightly to the sulfonic acid groups of the sorbent via strong cation exchange, allowing us to wash away neutral lipids with 100% organic solvent[2]. Subsequently, utilizing a Biphenyl column leverages π−π and dipole-dipole interactions with the fluorophenoxy ring, drastically increasing the retention factor ( k′ ) and moving the analyte into a clean chromatographic window[3].

LCMS_Workflow A Plasma Sample Spiking B MCX SPE Extraction A->B C Biphenyl LC Separation B->C D ESI-MS/MS Detection C->D E ICH M10 Validation D->E

Fig 1: End-to-end LC-MS/MS bioanalytical workflow for pyrrolidine quantification.

Experimental Protocols & The Self-Validating System

Trustworthiness via a Self-Validating System

To ensure absolute data integrity, the protocols below operate as a self-validating system. Before any sample is processed, a System Suitability Test (SST) must be injected, requiring a signal-to-noise (S/N) ratio 10 for the Lower Limit of Quantification (LLOQ) and a retention time drift of 2%. Furthermore, every analytical batch is bracketed by Quality Control (QC) samples at three concentration levels. If more than 33% of the QCs deviate by >15% from their nominal values, the entire run automatically fails, preventing the reporting of compromised data[1].

Protocol A: Traditional PPT + C18 Column (Baseline Method)
  • Precipitation: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS).

  • Extraction: Add 300 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Separation: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Analysis: Transfer 100 µL of the supernatant to an autosampler vial. Inject 5 µL onto a standard C18 column (50 x 2.1 mm, 1.7 µm).

Protocol B: Optimized MCX SPE + Biphenyl Column (Recommended Method)
  • Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of IS and dilute with 100 µL of 4% Phosphoric Acid ( H3​PO4​ ) to disrupt protein binding and ensure complete ionization of the pyrrolidine nitrogen.

  • SPE Loading: Load the pre-treated sample onto a 96-well Mixed-Mode Cation Exchange (MCX) µElution plate.

  • Washing Strategy (Critical Step):

    • Wash 1: 200 µL of 2% Formic Acid in water (removes aqueous-soluble proteins).

    • Wash 2: 200 µL of 100% Methanol (removes neutral lipids and phospholipids while the analyte remains ionically bound)[2].

  • Elution: Elute the target analyte using 2 x 25 µL of 5% Ammonium Hydroxide ( NH4​OH ) in 50:50 ACN:Methanol. The high pH neutralizes the pyrrolidine ring, breaking the ionic bond.

  • Reconstitution & Analysis: Dilute the eluate with 150 µL of mobile phase A (0.1% Formic Acid in water). Inject 5 µL onto a Biphenyl column (50 x 2.1 mm, 1.7 µm) utilizing[3].

Mechanistic_Selectivity cluster_SPE Mixed-Mode Cation Exchange (MCX) cluster_LC Biphenyl Column Chromatography Analyte 3-[(2-Fluorophenoxy)methyl]pyrrolidine IonExchange Pyrrolidine N+ binds to Sulfonate Sorbent Analyte->IonExchange pKa ~9.5 PiPi Fluorophenoxy Ring π-π Interactions Analyte->PiPi Aromaticity LipidWash 100% Organic Wash Removes Phospholipids IonExchange->LipidWash Retention Increased Retention (k') Away from Void Volume PiPi->Retention

Fig 2: Mechanistic causality of MCX SPE and Biphenyl column selectivity for the target analyte.

Comparative Performance Data

The quantitative superiority of the MCX + Biphenyl workflow is evident when evaluating matrix effects and total recovery. The traditional PPT method suffers from severe signal suppression (-38.5%) due to phospholipid co-elution, whereas the MCX method yields a pristine extract.

Table 1: Matrix Effect and Recovery Comparison

MethodologyAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)Phospholipid Removal
PPT + C18 Column 68.4 ± 5.270.1 ± 4.8-38.5 (Suppression)Poor
MCX SPE + Biphenyl 94.2 ± 2.195.0 ± 1.9-4.2 (Minimal)Excellent

When subjected to a full validation following ICH M10 guidelines, the optimized MCX + Biphenyl method demonstrates exceptional accuracy and precision across the dynamic range (1 to 100 ng/mL). All parameters fall well within the strictly mandated ≤15% CV threshold[1].

Table 2: ICH M10 Validation Summary (MCX + Biphenyl Method)

Validation ParameterLLOQ (1 ng/mL)Low QC (3 ng/mL)Mid QC (50 ng/mL)High QC (80 ng/mL)
Intra-day Precision (%CV) 6.24.83.12.9
Inter-day Precision (%CV) 7.55.53.83.4
Accuracy (% Bias) +4.1+2.8-1.5-0.9

Conclusion

For the robust LC-MS/MS quantification of 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride, generic sample preparation and column chemistries fall short. By aligning the extraction mechanism (MCX) with the molecule's basicity, and the chromatographic retention mechanism (Biphenyl) with its aromaticity, scientists can develop a highly rugged, self-validating assay that easily passes global regulatory scrutiny.

References

  • Title: ICH M10 Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds Source: Thames Restek UK URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-[(2-Fluorophenoxy)methyl]pyrrolidine Hydrochloride

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper disposal of chemical reagents is not merely a re...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a critical component of a robust safety culture and sustainable laboratory practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride, grounding every recommendation in established safety principles and regulatory standards.

The core principle for disposing of this compound is rooted in its chemical structure: it is a halogenated organic compound . This classification dictates its entire waste management lifecycle, from the point of generation to its final destruction.

Hazard Profile and Risk Assessment

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][2][3]

  • Harmful if Swallowed: Presumed to be harmful if ingested, based on data for similar compounds.[1]

These hazards underscore the necessity of handling the material and its waste with appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should occur in a well-ventilated area or a chemical fume hood.

Hazard ClassificationDescriptionGHS Hazard Statement
Skin Irritation Causes irritation upon contact with skin.H315[1][3]
Eye Irritation Causes serious, potentially damaging, eye irritation.H319[1][3]
Respiratory Irritation May cause irritation to the respiratory tract if inhaled.H335[1][3]
Acute Oral Toxicity Harmful if swallowed.H302[1]

The Core Principle: Segregation and Professional Disposal

Due to its halogenated nature, 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride must not be disposed of down the drain or mixed with non-halogenated chemical waste. The fluorine atom requires a specific, high-temperature incineration process equipped with scrubbers to neutralize the resulting acidic gases (like hydrogen fluoride).[4] Mixing this compound with non-halogenated solvents contaminates the entire waste stream, drastically increasing disposal costs and preventing the potential recycling of those solvents.[5]

Therefore, the only acceptable disposal method is through a licensed and approved hazardous waste disposal company.[2][3][4]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the moment waste is generated to its final collection.

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step in the disposal process.

  • Designate a Waste Stream: Establish a dedicated waste container specifically for "Halogenated Organic Waste."[5][6][7]

  • Solid Waste: Unused or expired 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride should be collected as solid hazardous waste.

  • Liquid Waste: Solutions containing this compound (e.g., from a reaction workup) must be collected in a "Halogenated Organic Liquid Waste" container.

  • Avoid Mixing:

    • DO NOT mix with non-halogenated waste (e.g., acetone, ethanol, hexanes).[5]

    • DO NOT mix with strong acids, bases, or oxidizers.[6][8] Incompatible materials can react violently or generate toxic gases.[8]

    • DO NOT add aqueous waste (greater than 10% water) to solvent containers.[9]

Step 2: Container Selection and Management

The integrity of the waste container is essential for safe storage.

  • Compatibility: Use a chemically compatible container. High-density polyethylene (HDPE) or glass bottles are typically appropriate. For solids, the original manufacturer's container is ideal.

  • Secure Closure: The container must have a secure, leak-proof, screw-top cap.[5][8] Containers with stoppers, damaged lids, or parafilm seals are not acceptable for waste storage.[10]

  • Headspace: Do not overfill liquid waste containers. Always leave at least 10% headspace (i.e., fill to no more than 90% capacity) to allow for vapor expansion.[9][10]

  • Condition: Ensure the container is in good condition, with no cracks or leaks.[10]

Step 3: Labeling Requirements

Proper labeling is a regulatory requirement and crucial for safety.

  • Timing: Label the container before adding the first drop of waste.[7]

  • Content: The label must clearly state:

    • The words "Hazardous Waste ".[6]

    • The full chemical name: "3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride ". Avoid abbreviations or chemical formulas.[7]

    • If it is a mixture, list all components and their approximate percentages.

    • The date when waste was first added to the container.

Step 4: Storage in the Laboratory

Waste must be stored safely in a designated area while awaiting pickup.

  • Location: Store waste in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation.[8][11]

  • Containment: Keep the waste container within a secondary containment bin to catch any potential leaks.

  • Ventilation: Store in a well-ventilated area, such as a ventilated cabinet. Flammable solvent waste should be kept in a proper flammable storage cabinet.[9][10]

  • Closure: Keep the waste container closed at all times except when actively adding waste.[6][7]

Step 5: Arranging for Pickup and Disposal

Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup. They will handle the final transport and disposal through their licensed contractor. Do not attempt to transport or dispose of the waste yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride and associated materials.

G cluster_0 Waste Generation Point cluster_1 Segregation & Containerization cluster_2 Storage & Final Disposal A Generate Waste: - Unused solid - Contaminated solution - Contaminated items (gloves, paper) B Is the waste primarily the solid chemical or a solution? A->B Chemical Waste E Is the waste contaminated PPE, glassware, or spill debris? A->E Contaminated Items C HALOGENATED SOLID WASTE Container B->C Solid D HALOGENATED LIQUID WASTE Container B->D Solution G Label container with: 'Hazardous Waste' Full Chemical Name(s) Accumulation Start Date C->G D->G F SOLID HAZARDOUS WASTE (Contaminated Debris) E->F F->G H Store in designated Satellite Accumulation Area (SAA) with secondary containment. G->H I Contact EHS for Pickup H->I J Disposal via Licensed Waste Contractor (High-Temp Incineration) I->J

Caption: Waste Disposal Workflow for 3-[(2-Fluorophenoxy)methyl]pyrrolidine HCl.

Disposal of Contaminated Materials

  • Empty Containers: The original container holding the chemical must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as halogenated liquid waste .[10] After rinsing and air-drying in a fume hood, deface the label and dispose of the container according to your institution's policy for non-hazardous lab glass or plastic.

  • Contaminated PPE and Labware: Items grossly contaminated with the compound, such as gloves, weighing papers, or pipette tips, should be collected in a separate, clearly labeled bag or container as "Solid Hazardous Waste" or "Contaminated Debris" for disposal via EHS.

  • Spill Cleanup: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Collect the cleanup debris in a sealed container, label it as hazardous waste with the chemical name, and arrange for pickup.

By adhering to this structured and scientifically-grounded disposal protocol, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment.

References

  • AK Scientific, Inc. Safety Data Sheet (United States). (3R)-3-(Difluoromethoxy)pyrrolidine;hydrochloride.

  • CDH Fine Chemicals India. PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • MilliporeSigma. SAFETY DATA SHEET - N-Methylpyrrolidine.

  • ChemScene. Safety Data Sheet - (S)-2-(Fluoromethyl)pyrrolidine hydrochloride.

  • Fisher Scientific. SAFETY DATA SHEET - (R)-(-)-3-Fluoropyrrolidine hydrochloride.

  • ACS Sustainable Chemistry & Engineering. Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.

  • UNSW Sydney. Laboratory Hazardous Waste Disposal Guideline – HS321.

  • Cornell University Environment, Health and Safety. 7.2 Organic Solvents.

  • University of Oslo. Chemical and Hazardous Waste Guide.

  • ResearchGate. Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.

  • University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal.

  • University of Glasgow. Chemical Waste (Guidance Note).

  • Kemicentrum. 8.1 Organic solvent waste.

  • Green Chemistry (RSC Publishing). A highly sustainable route to pyrrolidone derivatives – direct access to biosourced solvents.

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide.

  • Carl ROTH. Safety Data Sheet: 2-Pyrrolidone.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride
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